molecular formula C25H44O10 B1445352 Benzyl-PEG9-alcohol CAS No. 868594-48-3

Benzyl-PEG9-alcohol

Cat. No.: B1445352
CAS No.: 868594-48-3
M. Wt: 504.6 g/mol
InChI Key: GMSWKGHIOXBMJE-UHFFFAOYSA-N
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Description

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol, also known as Nonaethylene Glycol Monobenzyl Ether or Benzyl-PEG10-Alcohol, is a non-ionic surfactant with the molecular formula C₂₅H₄₄O₁₀ and a molecular weight of 504.61 g/mol . This compound features a benzyl group attached to a hydrophilic polyethylene glycol (PEG) chain of ten units, terminating in a hydroxyl group . Its primary research value lies in its function as an effective emulsifier and solubilizing agent . It is widely used in pharmaceutical and cosmetic formulation research to stabilize oil-in-water emulsions, which is crucial for developing consistent creams and lotions . Furthermore, its ability to reduce surface tension makes it a valuable component in studies focused on enhancing the solubility and bioavailability of poorly soluble active ingredients in topical drug delivery systems . The polyether chain confers good water solubility and is noted for its mildness on the skin, making it a suitable excipient for research on formulations intended for sensitive applications . The compound is typically stored at room temperature in a dry environment . For specialized synthesis needs, a related derivative, 2-((1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)oxy)tetrahydro-2H-pyran (CAS 669556-53-0), is also available and can be shipped under ambient conditions . This product is strictly for research purposes and is not intended for diagnostic or human use.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSWKGHIOXBMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738829
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868594-48-3
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG9-alcohol, a versatile heterobifunctional linker critical in bioconjugation and drug development. The document details its physicochemical properties, applications, and relevant experimental considerations.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other. The PEG chain, consisting of nine ethylene (B1197577) glycol units, imparts increased hydrophilicity to molecules it is conjugated with, which can enhance their solubility and pharmacokinetic profiles. The terminal benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions to allow for further chemical modification.

There appears to be some discrepancy in the reported molecular weight and chemical formula for this compound across different commercial suppliers. This is likely due to variations in the length of the PEG chain or the presence of different isotopes. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific information.

A summary of the reported physicochemical properties is presented below:

PropertyValue (Supplier 1)Value (Supplier 2)Citation
Molecular Weight 460.6 g/mol 504.62 g/mol [1][2]
Chemical Formula C23H40O9C25H44O10[1][2]
CAS Number 477775-73-8868594-48-3[1][2]
Appearance Colorless liquid-[3]
Solubility Soluble in water-[4]
Storage -20°C for long term0 - 4 °C for short term, -20 °C for long term[1][2]

Applications in Research and Drug Development

The primary application of this compound lies in its use as a linker molecule in the synthesis of more complex chemical entities, particularly in the field of drug delivery and bioconjugation.[4] The terminal hydroxyl group can be chemically modified to introduce a variety of functional groups, enabling the covalent attachment of this compound to proteins, peptides, small molecules, or other biomolecules.[4]

Key Applications Include:

  • PROTACs: this compound is utilized as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this context provides the necessary spatial separation and orientation between the target-binding and E3 ligase-binding moieties.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic properties of ADCs.[6]

  • Surface Modification: The hydroxyl group can be used to attach the PEG linker to surfaces, modifying their properties to, for example, reduce non-specific protein adsorption.[6]

Experimental Considerations and Protocols

The utility of this compound stems from the reactivity of its terminal hydroxyl group and the ability to deprotect the benzyl ether.

Deprotection of the Benzyl Group:

The benzyl group is a common protecting group for alcohols and can be removed via catalytic hydrogenation.[1] A typical procedure involves dissolving the this compound in a suitable solvent, such as ethanol (B145695) or methanol, and adding a palladium catalyst (e.g., 10% Pd/C). The reaction mixture is then stirred under a hydrogen atmosphere until the deprotection is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry.

Functionalization of the Hydroxyl Group:

The terminal alcohol can be converted into various other functional groups to facilitate conjugation. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.

General Workflow for Bioconjugation using a PEG Linker

The following diagram illustrates a generalized workflow for the use of a heterobifunctional PEG linker, such as this compound, in bioconjugation.

G General Workflow for Bioconjugation using a PEG Linker cluster_0 Activation of PEG Linker cluster_1 Conjugation to Biomolecules cluster_2 Purification and Analysis A Benzyl-PEGn-OH B Deprotection (e.g., H2, Pd/C) A->B C HO-PEGn-OH B->C D Functionalization (e.g., oxidation, tosylation) C->D E X-PEGn-Y (Activated Linker) D->E H Conjugation Reaction E->H F Biomolecule 1 (e.g., Protein) F->H G Biomolecule 2 (e.g., Small Molecule Drug) G->H I Biomolecule 1-PEGn-Biomolecule 2 H->I J Purification (e.g., Chromatography) I->J K Characterization (e.g., MS, SDS-PAGE) J->K

Caption: A generalized workflow for the activation and use of a PEG linker.

Synthesis of Benzyl Alcohol Derivatives

While specific synthesis protocols for this compound are proprietary to manufacturers, the synthesis of benzyl alcohols, in general, can be achieved through various chemical reactions. For instance, the Cannizzaro reaction involves the disproportionation of an aromatic aldehyde, like benzaldehyde (B42025), in the presence of a strong base to yield benzyl alcohol and a benzoate (B1203000) salt.[7] Another common method is the hydrolysis of benzyl chloride.[8] More advanced techniques involve the hydroxymethylation of phenylboronic acids.[9]

Synthesis of Benzyl Alcohol via Cannizzaro Reaction

The following diagram outlines the key steps in the synthesis of benzyl alcohol from benzaldehyde via the Cannizzaro reaction.

G Cannizzaro Reaction for Benzyl Alcohol Synthesis A 2x Benzaldehyde C Reaction Mixture A->C B Strong Base (e.g., KOH) B->C D Benzyl Alcohol (Reduction Product) C->D Reduction E Potassium Benzoate (Oxidation Product) C->E Oxidation

Caption: Simplified schematic of the Cannizzaro reaction.

Safety and Handling

Benzyl alcohol, the core structural motif, has low acute toxicity.[3] However, it can cause hypersensitivity reactions in some individuals.[10] For this compound, it is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Benzyl-PEG9-alcohol CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery. Its chemical structure features a nine-unit PEG chain, which imparts hydrophilicity and biocompatibility, flanked by a terminal benzyl (B1604629) ether and a primary alcohol. The benzyl group acts as a stable protecting group, while the hydroxyl group offers a reactive site for chemical modification. This heterobifunctional nature makes this compound a valuable linker in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of proteins and nanoparticles.

The CAS number for this compound is 868594-48-3.[1][2][3][4] It is important to note that another CAS number, 477775-73-8, has been associated with a similar compound, though with a different molecular formula and weight. Researchers should verify the specific product information from their supplier.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValue
CAS Number 868594-48-3[1][2][3][4]
Chemical Formula C25H44O10[1][2]
Molecular Weight 504.62 g/mol [2]
IUPAC Name 1-phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol[1][2]
Appearance Typically a viscous oil or solid
Purity >95% (often >98%)
Solubility Soluble in many organic solvents (e.g., DCM, DMF, DMSO) and has moderate water solubility.
Storage Condition Recommended storage at -20°C for long-term stability.[5]

Applications in Drug Development

The unique properties of the PEG linker in this compound make it highly suitable for enhancing the therapeutic potential of various molecules. The covalent attachment of PEG chains, or PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents by increasing their hydrodynamic size, which in turn can lead to an extended circulating half-life, improved stability, and reduced immunogenicity.[1][2]

PROTAC Linker

This compound is widely utilized as a linker in the synthesis of PROTACs.[3][4] PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[4][6] The nine-unit PEG chain of this compound provides an optimal balance of hydrophilicity and spatial orientation for many target proteins.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (containing this compound linker) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Targeting for Degradation DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Bioconjugation and PEGylation

The terminal hydroxyl group of this compound can be chemically activated to facilitate its conjugation to proteins, peptides, or nanoparticles. This process, known as PEGylation, can enhance the therapeutic properties of the conjugated molecule. For instance, PEGylation can shield the molecule from enzymatic degradation and reduce its clearance by the kidneys, thereby prolonging its circulation time in the body. Furthermore, the hydrophilic PEG chain can improve the solubility of hydrophobic drugs and reduce their immunogenicity.[1][2]

Experimental Protocols

The following are generalized protocols for the activation of this compound and its subsequent conjugation to a target molecule. These protocols may require optimization based on the specific application.

Activation of this compound (Conversion to a Mesylate)

This protocol describes the conversion of the terminal hydroxyl group to a mesylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous sodium sulfate

  • Standard organic synthesis glassware

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the reaction mixture.

  • Slowly add MsCl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG9-mesylate.

Activation_Workflow Start Start: This compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add TEA or DIPEA Cool->AddBase AddMsCl Add Methanesulfonyl Chloride (MsCl) AddBase->AddMsCl React Stir at RT for 12-16h AddMsCl->React Monitor Monitor reaction (TLC or LC-MS) React->Monitor Workup Aqueous Workup (NaHCO3, H2O, Brine) Monitor->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry End End: Activated Benzyl-PEG9-mesylate Dry->End

Caption: Experimental workflow for the activation of this compound.

Conjugation to a Target Molecule

This protocol outlines the conjugation of the activated Benzyl-PEG9-linker to a target molecule containing a nucleophilic group (e.g., an amine or thiol).

Materials:

  • Activated Benzyl-PEG9-linker (e.g., mesylate)

  • Target molecule with a nucleophilic group

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (if necessary, e.g., DIPEA)

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Dissolve the target molecule in the anhydrous solvent.

  • If the nucleophile is an amine, add a non-nucleophilic base such as DIPEA (2-3 eq).

  • Add the activated Benzyl-PEG9-linker (1.0 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or elevated temperature as needed.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate using an appropriate chromatographic method.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure and dual functionality allow for the creation of sophisticated bioconjugates with improved therapeutic properties. The protocols and information provided in this guide serve as a foundation for the successful application of this compound in the synthesis of PROTACs, PEGylated proteins, and other advanced drug delivery systems.

References

Elucidation of the Molecular Structure of Benzyl-PEG9-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Benzyl-PEG9-alcohol, a heterobifunctional linker molecule increasingly utilized in the development of advanced bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the key analytical techniques, detailed experimental protocols, and expected data for the unambiguous characterization of this molecule.

Physicochemical Properties and Structural Data

This compound is comprised of a benzyl (B1604629) group at one terminus of a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a primary alcohol at the other. This structure imparts both hydrophobicity (from the benzyl group) and hydrophilicity (from the PEG chain), making it a versatile linker in drug development.[1][2]

PropertyValueReference
Chemical Formula C25H44O10[3]
Molecular Weight 504.62 g/mol [3]
Exact Mass 504.2900[3]
CAS Number 868594-48-3[3]
SMILES Code OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1[3]
Purity >98% (typical)[3]
Appearance To be determined[3]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[3]

Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for the comprehensive structural confirmation and purity assessment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of PEGylated compounds.[4] Both ¹H and ¹³C NMR are utilized to confirm the presence of the key structural motifs: the benzyl group and the PEG backbone.

The following tables summarize the anticipated chemical shifts for this compound based on data from analogous compounds and general principles of NMR spectroscopy.[5] Spectra are typically acquired in deuterated chloroform (B151607) (CDCl₃).[5]

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.25-7.35Multiplet5H
Benzylic (C₆H₅CH ₂)4.57Singlet2H
PEG Backbone (-OCHCH ₂O-)~3.64Multiplet36H
Terminal Alcohol (-CH ₂OH)~3.70Triplet2H
Hydroxyl (-OH)VariableSinglet (broad)1H

Table 3: Expected ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
Aromatic (ipso-C)~138
Aromatic (ortho-, para-C)~128.4
Aromatic (meta-C)~127.7
Benzylic (C₆H₅C H₂)~73.2
PEG Backbone (-OC H₂C H₂O-)~70.5
Terminal Alcohol (-C H₂OH)~61.7
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and purity of this compound. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a common technique for analyzing PEGylated molecules.[1]

Table 4: Expected Mass Spectrometry Data

Ion SpeciesExpected m/z
[M+H]⁺505.2977
[M+Na]⁺527.2796
[M+K]⁺543.2536

The mass spectrum of PEGylated compounds often shows a distribution of peaks corresponding to different charge states and adducts.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and to separate it from any starting materials or side products. Reversed-phase HPLC is a suitable method for this purpose.

Table 5: Typical HPLC Parameters

ParameterConditionReference
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient 30% to 90% B over 10 minutes[6]
Flow Rate 0.2-0.4 mL/min[6]
Detection UV at 254 nm (for the benzyl group) and/or Evaporative Light Scattering Detector (ELSD)

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[5]

    • For ¹H NMR, use a standard single-pulse experiment with a spectral width of -1 to 10 ppm.[5] A sufficient number of scans (typically 16-64) should be used to achieve a good signal-to-noise ratio.[4]

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing : Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons.

LC-MS Protocol
  • Sample Preparation : Dissolve the this compound sample in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • LC Separation : Inject 5-10 µL of the sample onto the reversed-phase column.[6] Elute the compound using the gradient profile specified in Table 5.

  • MS Detection :

    • Operate the ESI source in positive ion mode.[6]

    • Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 500-2000 m/z).[6]

  • Data Analysis : Analyze the obtained mass spectrum to identify the molecular ion peaks and any potential impurities.

Visualizations

Chemical Structure

Benzyl_PEG9_alcohol_Structure C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 PEG1 CH₂CH₂O O1->PEG1 PEG2 CH₂CH₂O PEG1->PEG2 PEG3 CH₂CH₂O PEG2->PEG3 PEG4 CH₂CH₂O PEG3->PEG4 PEG5 CH₂CH₂O PEG4->PEG5 PEG6 CH₂CH₂O PEG5->PEG6 PEG7 CH₂CH₂O PEG6->PEG7 PEG8 CH₂CH₂O PEG7->PEG8 PEG9 CH₂CH₂OH PEG8->PEG9

Caption: Chemical structure of this compound.

Experimental Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Structure_Confirmation->Purity_Assessment

Caption: General experimental workflow for the structure elucidation of this compound.

Application in PROTAC-Mediated Protein Degradation

This compound serves as a precursor for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI).

PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination and Degradation PROTAC PROTAC (containing PEG9 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Benzyl-PEG9-alcohol synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a heterobifunctional linker commonly utilized in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines the prevalent synthetic methodologies, detailed purification strategies, and analytical characterization techniques.

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the deprotonation of nonaethylene glycol to form a more reactive alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl (B1604629) halide.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis is a two-step process within a one-pot reaction:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate one of the terminal hydroxyl groups of nonaethylene glycol.

  • Nucleophilic Substitution (SN2 Attack): The resulting alkoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the benzyl ether.

Synthesis_Workflow reagent1 Nonaethylene Glycol HO-(CH2CH2O)9-H intermediate Sodium Nonaethylene Glycol Alkoxide NaO-(CH2CH2O)9-H reagent1->intermediate Deprotonation reagent2 Sodium Hydride (NaH) product This compound BnO-(CH2CH2O)9-H intermediate->product SN2 Attack reagent3 Benzyl Bromide (BnBr) side_product Sodium Bromide (NaBr) product->side_product +

Williamson ether synthesis workflow for this compound.
Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of monobenzyl-protected polyethylene (B3416737) glycols.

Materials:

  • Nonaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (230-400 mesh)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is charged with a stir bar and nonaethylene glycol (1.0 equivalent). The flask is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF is added to dissolve the glycol.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Benzylation: The reaction mixture is cooled back to 0 °C. Benzyl bromide (1.0 equivalent) is added dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and DCM. The layers are separated, and the aqueous layer is extracted three times with DCM.

  • Drying and Concentration: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

The crude product typically contains the desired this compound, unreacted nonaethylene glycol, and byproducts such as dibenzyl ether and excess benzyl bromide. Flash column chromatography is the most common method for purification.

Purification_Workflow start Crude Product dissolve Dissolve in minimal DCM start->dissolve dry_load Adsorb onto Silica Gel (Dry Loading) dissolve->dry_load chromatography Flash Column Chromatography dry_load->chromatography elution1 Elute with non-polar solvent (e.g., Hexanes/Ethyl Acetate) chromatography->elution1 elution2 Gradually increase polarity of eluent chromatography->elution2 impurities Collect Non-polar Impurities (Benzyl Bromide, Dibenzyl Ether) elution1->impurities product_fractions Collect Fractions Containing This compound elution2->product_fractions tlc Monitor Fractions by TLC product_fractions->tlc combine Combine Pure Fractions tlc->combine concentrate Remove Solvent under Reduced Pressure combine->concentrate final_product Purified this compound concentrate->final_product

Purification workflow for this compound.
Experimental Protocol: Flash Column Chromatography

Materials:

Procedure:

  • Sample Preparation (Dry Loading): The crude product is dissolved in a minimal amount of DCM. Silica gel is added to the solution, and the solvent is removed under reduced pressure to obtain a free-flowing powder. This dry-loading method generally provides better separation.[1]

  • Column Packing: A flash chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[1]

  • Elution: The dry-loaded sample is carefully added to the top of the packed column. Elution begins with a non-polar solvent system (e.g., a low percentage of ethyl acetate in hexanes) to remove non-polar impurities like benzyl bromide and dibenzyl ether.[1] The polarity of the eluent is then gradually increased with a gradient of ethyl acetate in hexanes.

  • Fraction Collection and Monitoring: Fractions are collected and monitored by TLC. The product, this compound, is less polar than the starting nonaethylene glycol and can be visualized with a KMnO₄ stain. The reaction is considered complete when the spot corresponding to the starting glycol is no longer visible.[1]

  • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a colorless oil.

Analytical Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Parameter Typical Expected Value/Result Analytical Method
Molecular Formula C₂₅H₄₄O₁₀-
Molecular Weight 504.61 g/mol Mass Spectrometry (MS)
Appearance Colorless to pale yellow oilVisual Inspection
Purity ≥95%HPLC, NMR
¹H NMR Characteristic peaks for benzyl protons, benzylic protons, and PEG backbone protons.¹H NMR Spectroscopy
Mass Spectrum Peak corresponding to [M+Na]⁺ or [M+K]⁺ESI-MS

Note: The expected values are theoretical and may vary based on experimental conditions and instrumentation.

Applications in Drug Development

This compound is a valuable linker in the development of PROTACs. The PEG chain provides hydrophilicity and an appropriate length to span the distance between the protein of interest (POI) and the E3 ubiquitin ligase, facilitating the formation of a productive ternary complex.[2][3][4] The terminal hydroxyl group allows for further chemical modification to attach either the POI-binding ligand or the E3 ligase-binding ligand.[4]

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

The benzyl group can serve as a stable protecting group during the synthesis of the PROTAC molecule and can be removed under specific conditions if the terminal alcohol needs to be revealed for subsequent reactions.[2] The overall properties of the PEG linker, such as its length and hydrophilicity, are critical for the efficacy of the final PROTAC molecule.[3]

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Benzyl-PEG9-alcohol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics influencing its solubility, offers a qualitative framework for solvent selection, and provides detailed experimental protocols for quantitative solubility determination.

Core Concepts: Understanding the Solubility Profile

This compound is an amphiphilic molecule, possessing both a hydrophobic benzyl (B1604629) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with nine repeating ethylene (B1197577) oxide units, terminating in a hydroxyl group. This dual nature dictates its solubility across a spectrum of organic solvents. The principle of "like dissolves like" is paramount in predicting its behavior.

The hydrophobic benzyl group contributes to solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions. Conversely, the hydrophilic PEG9 chain and the terminal hydroxyl group promote solubility in polar solvents through hydrogen bonding with the ether oxygens and the alcohol moiety.

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding based on its structural components and the known behavior of similar PEGylated molecules allows for informed solvent selection. As a general trend for PEGylated compounds, solubility in organic solvents tends to decrease with an increasing molecular weight of the PEG chain.[1] However, with a relatively short chain of nine PEG units, this compound is expected to exhibit good solubility in a variety of common organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. This information is extrapolated from the general behavior of PEGylated molecules and the known properties of its constituent functional groups.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group and the ether oxygens of the PEG chain can readily form hydrogen bonds with these solvents.
Polar Aprotic DMF, DMSO, AcetonitrileHighThe polarity of these solvents allows for favorable dipole-dipole interactions with the PEG chain.
Chlorinated Dichloromethane, Chloroform (B151607)HighThese solvents can effectively solvate both the benzyl group and, to a lesser extent, the PEG chain. PEGs are generally very soluble in chloroform and methylene (B1212753) chloride.[2]
Aromatic Toluene, BenzeneModerate to HighThe benzyl group's aromaticity leads to favorable π-π stacking interactions. While PEGs are generally less soluble in toluene, the presence of the benzyl group enhances solubility.[2]
Ethers Diethyl Ether, THFLow to ModeratePEGs are generally not soluble in ether.[2] The benzyl group may impart some limited solubility.
Nonpolar Hexane, HeptaneLowThe significant polarity of the PEG9 chain and the terminal alcohol group limits solubility in highly nonpolar, aliphatic solvents.

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. "Excess" implies that undissolved solid should be visible after equilibration.

    • Record the exact weight of the added this compound.

    • Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the filtered sample aliquot by a validated HPLC method to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the solubility of this compound in the selected solvent at the specified temperature. The results are typically expressed in mg/mL or g/L.

Visualizing the Factors Influencing Solubility

The interplay between the molecular structure of this compound and its interaction with a solvent determines its solubility. The following diagram illustrates this relationship.

Caption: Logical relationship of factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination Start Start Step1 Prepare Saturated Solution (Excess this compound in solvent) Start->Step1 Step2 Equilibrate (e.g., 24-48h at 25°C on shaker) Step1->Step2 Step3 Sample Collection (Withdraw and filter supernatant) Step2->Step3 Step4 HPLC Analysis (Quantify concentration against standards) Step3->Step4 End Determine Solubility (mg/mL or g/L) Step4->End

Caption: Experimental workflow for the determination of solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. For critical applications, the experimental determination of solubility in the specific solvent system of interest is strongly recommended.

References

An In-depth Technical Guide to the Stability and Storage of Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Benzyl-PEG9-alcohol (Bn-PEG9-OH). Understanding the physicochemical properties of this versatile PEG linker is critical for its effective use in research and pharmaceutical development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Proper handling and storage are paramount to ensure the integrity, purity, and performance of this compound in sensitive applications.

Chemical Structure and Properties

  • IUPAC Name: 1-(Benzyloxy)-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol

  • Synonyms: BnO-PEG9-OH

  • CAS Number: 868594-48-3

  • Molecular Formula: C25H44O10

  • Molecular Weight: 504.62 g/mol

Recommended Storage Conditions

To maintain the long-term integrity of this compound, it is crucial to adhere to appropriate storage conditions. The primary factors influencing its stability are temperature, exposure to light, and moisture.

ParameterConditionRationale
Temperature -20°C for long-term storage (months to years) Minimizes the rate of potential degradation reactions.[1]
0-4°C for short-term storage (days to weeks) Suitable for transient storage during experimental use.[1]
Light Store in the dark (amber vial or light-blocking container) Prevents potential photo-initiated degradation of the molecule.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) Minimizes oxidative degradation of the polyethylene (B3416737) glycol chain.
Moisture Keep in a tightly sealed container in a dry place Prevents hydrolysis and absorption of moisture, which can facilitate degradation.
Form Store as a solid whenever possible Solid-state storage is generally more stable than in solution.
Solutions Store at -20°C or -80°C; use within one month when stored at -20°C Solution stability is temperature-dependent; avoid repeated freeze-thaw cycles by aliquoting.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through two primary pathways: cleavage of the benzyl (B1604629) ether linkage and oxidation of the polyethylene glycol (PEG) chain.

Cleavage of the Benzyl Ether Bond

The benzyl ether linkage is a key functional group in this molecule, serving as a protecting group for the terminal alcohol. Its stability is highly dependent on the chemical environment.

  • Acidic Conditions: The benzyl ether bond is labile in strongly acidic environments, leading to its cleavage.

  • Reductive Conditions: This bond is readily cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂/Pd-C). This property is often exploited for deprotection in synthetic chemistry.

Oxidation of the Polyethylene Glycol (PEG) Chain

The polyethylene glycol chain is prone to oxidative degradation, a process that can be initiated by exposure to oxygen and accelerated by elevated temperatures, the presence of transition metals, and light. This degradation can lead to chain scission and the formation of various byproducts.

The primary reactive byproducts of PEG oxidation are formaldehyde (B43269) and formic acid. Other identified byproducts include acetaldehyde, acetic acid, and PEG-formyl esters. These small molecule impurities can be highly reactive and may interact with other molecules in a reaction mixture or formulation.

The following diagram illustrates the major degradation pathways of this compound.

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products A This compound B Acidic Conditions A->B Benzyl Ether Cleavage C Reductive Conditions (e.g., H₂/Pd-C) A->C Benzyl Ether Cleavage D Oxidative Conditions (O₂, heat, light, metal ions) A->D PEG Chain Oxidation E Toluene + HO-PEG9-OH B->E C->E F PEG Chain Scission Products: - Formaldehyde - Formic Acid - Acetaldehyde - Acetic Acid - PEG-formyl esters D->F

Degradation Pathways of this compound

Experimental Protocols for Stability Assessment

To assess the stability of this compound and identify potential degradants, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours).

    • Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

    • Thermal Stress: Expose a solid sample to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Employ a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks corresponding to degradation products.

    • Couple the HPLC system with a mass spectrometer (LC-MS) to aid in the structural elucidation of any observed degradants.

The following diagram outlines the general workflow for a forced degradation study.

A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal Stress (Solid, 80°C) B->F G Photostability (UV/Vis light) B->G H Analyze by Stability-Indicating HPLC-UV/MS C->H D->H E->H F->H G->H I Compare stressed samples to control H->I J Identify and Characterize Degradation Products I->J

Forced Degradation Study Workflow
Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.

Illustrative HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (for the benzyl group)
Column Temperature 30°C
Injection Volume 10 µL

Note: These parameters are illustrative and may require optimization for specific applications and equipment. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Summary of Key Stability Considerations

  • Long-term storage at -20°C in a tightly sealed, light-resistant container is crucial for maintaining the purity of this compound.

  • The primary degradation pathways are cleavage of the benzyl ether bond (under acidic or reductive conditions) and oxidation of the PEG chain.

  • Oxidative degradation of the PEG chain can generate reactive impurities such as formaldehyde and formic acid.

  • Forced degradation studies coupled with a validated stability-indicating HPLC method are essential for understanding the stability profile and identifying potential degradants.

  • When using this compound in formulations, compatibility with other excipients should be carefully evaluated to avoid potential interactions that could accelerate degradation.

By adhering to the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications, leading to more reproducible and successful outcomes.

References

Introduction: The Role of Benzyl-PEG9-alcohol in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Benzyl-PEG9-alcohol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a benzyl (B1604629) ether at one terminus and a primary alcohol at the other, connected by a nine-unit ethylene (B1197577) glycol chain. This structure renders it a heterobifunctional linker, a critical tool in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The core utility of this compound stems from its two distinct functionalities:

  • The Benzyl Group: This serves as a robust, non-labile protecting group. It is stable across a wide range of chemical conditions, including strongly acidic and basic environments, which allows for selective chemical modifications at the other end of the PEG chain without unintended reactions.[1][2]

  • The Terminal Alcohol (Hydroxyl Group): This is the reactive site for introducing functionality for bioconjugation. However, the hydroxyl group itself is not sufficiently reactive for direct covalent attachment to biomolecules and must first be chemically "activated".[3][4][5]

This guide details the mechanism of action of this compound, focusing on the essential activation of the terminal hydroxyl group, the subsequent bioconjugation reactions, and the strategic removal of the benzyl protecting group.

The Core Mechanism: Activation of the Terminal Hydroxyl Group

The primary mechanism of action for this compound in bioconjugation begins with the chemical transformation of its terminal hydroxyl group into a more reactive species. The hydroxyl group is a poor leaving group, making it unsuitable for direct nucleophilic substitution reactions with functional groups on biomolecules like amines or thiols.[6] Activation converts it into a functional group that is readily displaced by these nucleophiles.

The most common activation strategies are:

  • Tosylation or Mesylation: Conversion to a sulfonate ester (a tosylate or mesylate), which is an excellent leaving group.[3]

  • Oxidation: Conversion to an aldehyde for reductive amination or to a carboxylic acid, which can be further activated into an N-hydroxysuccinimide (NHS) ester.[5][7]

Activation via Tosylation

Tosylation is a highly efficient method for activating the hydroxyl group. The reaction involves treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine. The base neutralizes the HCl byproduct generated during the reaction.[3]

Mechanism: The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of TsCl. A proton is subsequently removed by the base, and the chloride ion is expelled, resulting in the formation of Benzyl-PEG9-tosylate (Bn-PEG9-OTs).[8] The tosylate is a superb leaving group due to the resonance stabilization of the tosylate anion.[6]

G cluster_0 Activation of this compound to Benzyl-PEG9-tosylate Start This compound (Bn-PEG9-OH) Reagents p-Toluenesulfonyl Chloride (TsCl) Triethylamine (TEA) Dichloromethane (B109758) (DCM) Start->Reagents Reacts with Process Nucleophilic attack of OH on sulfur of TsCl Reagents->Process Initiates Product Benzyl-PEG9-tosylate (Bn-PEG9-OTs) Process->Product Yields

Figure 1: Activation of this compound via Tosylation.

Bioconjugation with Activated Benzyl-PEG9 Linkers

Once activated, the Benzyl-PEG9 linker can be conjugated to biomolecules through various mechanisms depending on the activated functional group.

Mechanism of Benzyl-PEG9-tosylate Conjugation

Benzyl-PEG9-tosylate is highly reactive towards nucleophiles found on proteins and peptides.[9]

  • Reaction with Amines: Primary amines, such as the N-terminus of a protein or the epsilon-amine of a lysine (B10760008) residue, act as nucleophiles. They attack the carbon atom adjacent to the tosylate group, displacing the tosylate leaving group in a nucleophilic substitution reaction (SN2). This forms a stable secondary amine linkage.[10][11]

  • Reaction with Thiols: The thiol group of a cysteine residue is a potent nucleophile and reacts similarly with the tosylate, displacing it to form a stable thioether bond.[10]

G cluster_0 Bioconjugation with Benzyl-PEG9-tosylate Start Benzyl-PEG9-tosylate SN2 Nucleophilic Substitution (SN2) Start->SN2 Biomolecule Protein/Peptide (with -NH2 or -SH groups) Biomolecule->SN2 Nucleophilic attack AmineLinkage Stable Secondary Amine Linkage (Protein-NH-PEG9-Bn) SN2->AmineLinkage if amine ThioetherLinkage Stable Thioether Linkage (Protein-S-PEG9-Bn) SN2->ThioetherLinkage if thiol

Figure 2: Mechanism of Benzyl-PEG9-tosylate bioconjugation.

Mechanism of Other Activated Forms
  • Benzyl-PEG9-NHS Ester: If the alcohol is oxidized to a carboxylic acid and then converted to an NHS ester, it reacts efficiently with primary amines to form a highly stable amide bond. The amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[12][13]

  • Benzyl-PEG9-aldehyde: Following oxidation of the alcohol to an aldehyde, it can react with a primary amine on a biomolecule to form a Schiff base (an imine). This bond can be subsequently reduced, for instance with sodium cyanoborohydride, to form a stable secondary amine linkage in a process known as reductive amination.[14]

The Role of the Benzyl Group: Protection and Deprotection

The benzyl group's primary role is to act as a stable protecting group, enabling multi-step, regioselective syntheses.[15] For example, in PROTAC synthesis, the activated end of the Benzyl-PEG9 linker can be conjugated to one ligand (e.g., for an E3 ligase) while the benzyl group remains intact. After this first conjugation, the benzyl group can be removed to reveal a new hydroxyl group, which can then be activated and conjugated to a second ligand (e.g., for the target protein).

Deprotection Mechanism: Catalytic Hydrogenolysis

The most common and mild method for cleaving the benzyl ether is catalytic hydrogenolysis.[1][15] This reaction is typically performed using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas (H₂).[15]

Mechanism: The reaction proceeds on the surface of the palladium catalyst. The benzyl ether is reduced, cleaving the carbon-oxygen bond of the ether and yielding the deprotected alcohol and toluene (B28343) as a byproduct. This method is highly selective and does not affect most other functional groups, making it orthogonal to many other protection strategies.[1]

G cluster_0 Deprotection of Benzyl Group Start Bioconjugate-PEG9-O-Benzyl Reagents H2 gas 10% Palladium on Carbon (Pd/C) Solvent (e.g., Ethanol) Start->Reagents Reacts with Process Catalytic Hydrogenolysis Reagents->Process Initiates Product Bioconjugate-PEG9-OH Process->Product Yields Byproduct Toluene Process->Byproduct Yields

Figure 3: Benzyl group deprotection via catalytic hydrogenolysis.

Quantitative Data Summary

The efficiency of each step depends on the specific reagents, substrate, and reaction conditions. The following tables provide representative data compiled from established protocols.

Table 1: Representative Reaction Conditions for Activation and Deprotection

StepReagents & ConditionsExpected OutcomeTypical Purity (by HPLC/LC-MS)
Activation (Tosylation) Benzyl-PEG9-OH, p-toluenesulfonyl chloride (1.2 eq), triethylamine (1.5 eq), anhydrous DCM, 0°C to RT, 4-16h.[3]Benzyl-PEG9-OTs>95%
Activation (Mesylation) Benzyl-PEG9-OH, methanesulfonyl chloride (1.2 eq), triethylamine (1.5 eq), anhydrous DCM, 0°C to RT, 2-4h.[3]Benzyl-PEG9-OMs>95%
Deprotection (Hydrogenolysis) Benzyl-protected PEG, 10% Pd/C (10 mol%), H₂ (balloon or 1-4 bar), Ethanol (B145695), RT.[1]Deprotected PEG-OH>98%

Table 2: Representative Conditions for Bioconjugation with Benzyl-PEG9-tosylate

Target NucleophileMolar Excess of PEG-OTsReaction BufferTemperature & TimeTypical Conversion Yield*
Primary Amine (Lysine) 5 to 10-fold0.1 M Sodium Bicarbonate, pH 8.3RT to 50°C, 12-24h[11]60-80%
Thiol (Cysteine) 1.5 to 5-fold0.1 M Phosphate (B84403) Buffer, pH 7.2-7.5RT, 2-12h[10]75-95%

*Conversion yield is estimated by HPLC peak area integration before purification and is highly dependent on the specific biomolecule.

Detailed Experimental Protocols

Protocol 1: Activation of this compound via Tosylation
  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add anhydrous triethylamine (1.5 equivalents) to the solution with stirring.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG9-tosylate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Bioconjugation of a Peptide with Benzyl-PEG9-tosylate
  • Peptide Preparation: Dissolve the target peptide containing a lysine or cysteine residue in the appropriate reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for amines; 0.1 M phosphate buffer with EDTA, pH 7.2 for thiols) to a concentration of 1-5 mg/mL.[11]

  • Reagent Preparation: Immediately before use, dissolve Benzyl-PEG9-tosylate in a minimal amount of a co-solvent like DMF or DMSO and add it to the reaction buffer.

  • Conjugation: Add the dissolved Benzyl-PEG9-tosylate to the peptide solution. A molar excess of 1.5 to 10 equivalents is typically used, depending on the target nucleophile.[10][11]

  • Incubation: Incubate the reaction mixture at room temperature with gentle stirring.

  • Monitoring: Monitor the reaction progress by sampling at various time points and analyzing via RP-HPLC or LC-MS. The PEGylated peptide will have a longer retention time than the unconjugated peptide.

  • Purification: Once the desired conversion is achieved, purify the PEGylated peptide from excess PEG reagent and unreacted peptide using RP-HPLC or size-exclusion chromatography (SEC).

Protocol 3: Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
  • Preparation: Dissolve the benzyl-protected PEG conjugate in a suitable solvent such as ethanol or methanol (B129727) in a flask designed for hydrogenation.[1][15]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium) to the solution.

  • Inert Purge: Seal the flask and purge the system with an inert gas (e.g., argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel (e.g., via a balloon) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is completely consumed.

  • Filtration: Once complete, carefully vent the hydrogen and purge with inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected PEG conjugate.[1]

Conclusion

This compound is not a direct bioconjugation reagent but a versatile and stable precursor. Its mechanism of action is a multi-step process initiated by the chemical activation of its terminal hydroxyl group. The choice of activation chemistry (e.g., tosylation) dictates the subsequent bioconjugation mechanism with target biomolecules. The integral benzyl protecting group provides the synthetic flexibility required for constructing sophisticated, well-defined bioconjugates, making this compound and its derivatives indispensable tools in modern drug development and biotechnology.

References

The Benzyl Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced drug delivery and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of molecules.[1] The synthesis of complex and precisely functionalized PEG linkers often necessitates the use of protecting groups to temporarily mask reactive functional groups.[2] Among these, the benzyl (B1604629) group stands out as a robust and versatile protecting group for the hydroxyl moieties of PEG linkers.[3] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of benzyl-protected PEG linkers in modern drug development, with a focus on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The primary role of the benzyl protecting group in this context is to serve as a stable and reliable shield for the terminal alcohol of the PEG chain.[4] This chemical inertness is crucial in multi-step syntheses where the PEG linker must remain intact while other parts of the molecule are being modified.[4] The benzyl group's stability to a wide range of reaction conditions, coupled with the mild and efficient methods available for its removal, makes it an ideal choice for the synthesis of complex and well-defined PEGylated molecules.[2]

Chemistry of the Benzyl Protecting Group in PEG Linkers

The utility of the benzyl group in PEG linker synthesis is rooted in its chemical stability and the specific conditions required for its removal. Benzyl ethers are notably stable under a wide array of conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents.[3] This robustness allows for a high degree of flexibility in the synthetic routes for complex bioconjugates.[2]

The key to the strategic application of the benzyl group is its selective cleavage under mild conditions, a concept known as orthogonality.[3] The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis, which involves the use of a palladium catalyst and a hydrogen source.[4] This method is highly efficient and does not affect many other common protecting groups, allowing for the sequential deprotection and functionalization of different parts of a molecule.[3]

Data Presentation: Quantitative Analysis of Benzylation and Debenzylation Reactions

The efficiency of the introduction (benzylation) and removal (debenzylation) of the benzyl protecting group is a critical factor in the overall yield and purity of the final PEGylated product. The following tables summarize quantitative data on the yields of these reactions under various conditions.

Table 1: Representative Yields for the Monobenzylation of Diols

SubstrateReagents and ConditionsYield (%)
Symmetrical DiolAg₂O, Benzyl BromideVery Good
Hindered Sugar HydroxylsNaH, THF, cat. IN(Bu)₄, Benzyl Bromide, rt, 10-165 minQuantitative
Poly(ethylene glycol) diolNaH, Benzyl Bromide, Anhydrous THF, 0°C to rt, 12-24h-

Table 2: Representative Yields of Benzyl Ether Cleavage (Debenzylation) by Catalytic Hydrogenolysis

SubstrateReagents and ConditionsYield (%)
Various O-benzyl protected carbohydrates10% Pd/C, H₂ (balloon), MeOH or EtOH, rtHigh
N-benzyl-protected substrate10% Pd/C, Anhydrous Ammonium Formate, dry MeOH, refluxHigh
Sterically hindered benzyl ethersBCl₃, -60°C-

Note: Yields are often reported as "high," "quantitative," or "very good" in the literature without specific percentages. The actual yield will depend on the specific substrate and reaction scale.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving benzyl-protected PEG linkers.

Protocol 1: Monobenzylation of a PEG Diol via Williamson Ether Synthesis

This protocol describes a general method for the selective monobenzylation of a symmetrical PEG diol.[5]

Materials:

  • Poly(ethylene glycol) diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • Water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the PEG diol (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the Benzyl-PEG-OH product by column chromatography.

G cluster_0 Williamson Ether Synthesis for Benzyl Protection of a PEG Linker PEG_diol HO-PEG-OH (PEG Diol) Alkoxide NaO-PEG-OH (Alkoxide Intermediate) PEG_diol->Alkoxide Deprotonation NaH NaH (Sodium Hydride) NaH->Alkoxide Protected_PEG BnO-PEG-OH (Benzyl-Protected PEG) Alkoxide->Protected_PEG SN2 Attack BnBr BnBr (Benzyl Bromide) BnBr->Protected_PEG

Caption: Williamson Ether Synthesis for Benzyl Protection of a PEG Linker.

Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenolysis

This protocol outlines the standard method for cleaving the benzyl ether to regenerate the free hydroxyl group.[2][6]

Materials:

  • Benzyl-protected PEG compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected PEG compound in ethanol (approx. 10-50 mg/mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., Argon) to remove oxygen.

  • Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing the system to 1-4 bar).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Further purification can be performed by column chromatography if necessary.

G cluster_1 Cleavage of the Benzyl Protecting Group by Catalytic Hydrogenolysis Protected_PEG BnO-PEG-R (Benzyl-Protected PEG) Deprotected_PEG HO-PEG-R (Deprotected PEG) Protected_PEG->Deprotected_PEG Hydrogenolysis Toluene Toluene (Byproduct) Protected_PEG->Toluene Cleavage Catalyst H₂, 10% Pd/C Catalyst->Deprotected_PEG Catalyst->Toluene

Caption: Cleavage of the Benzyl Protecting Group by Catalytic Hydrogenolysis.

Applications in Drug Development

The use of benzyl-protected PEG linkers is prevalent in various areas of drug development, particularly in the synthesis of bioconjugates where precise control over the linker structure is essential.[2]

Antibody-Drug Conjugates (ADCs)

Benzyl-protected heterobifunctional PEG linkers are instrumental in connecting a cytotoxic drug to a monoclonal antibody.[3] The orthogonal nature of the benzyl group allows for the sequential attachment of the drug and the antibody, ensuring a well-defined ADC structure.[1]

G cluster_2 Generalized ADC Synthesis Workflow with Benzyl Protection start Benzyl-Protected PEG Linker step1 Couple Payload to Linker start->step1 drug_linker Drug-Linker Conjugate step1->drug_linker step2 Deprotect Benzyl Group (H₂, Pd/C) drug_linker->step2 activated_linker Activated Drug-Linker step2->activated_linker step3 Conjugate to Antibody activated_linker->step3 adc Final ADC step3->adc

Caption: Generalized ADC Synthesis Workflow with Benzyl Protection.

Proteolysis-Targeting Chimeras (PROTACs)

In the development of PROTACs, which consist of two ligands connected by a linker, benzyl protection can be used to facilitate the stepwise synthesis of the linker and the attachment of the two different ligands.[1] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the PROTAC.[7]

G cluster_3 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Orthogonal Protection Strategies

A primary advantage of the benzyl group is its utility in orthogonal protection strategies.[3] This allows for the selective removal of the benzyl group without affecting other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This orthogonality is fundamental to the modular assembly of complex bioconjugates.[1]

G cluster_4 Orthogonality of Benzyl Protecting Group Protected_Molecule Multi-Protected Molecule Benzyl (Bn) Boc Fmoc Debenzylation H₂, Pd/C Protected_Molecule:f1->Debenzylation Acid_Cleavage TFA (Acid) Protected_Molecule:f2->Acid_Cleavage Base_Cleavage Piperidine (Base) Protected_Molecule:f3->Base_Cleavage Deprotected_Bn Deprotected Molecule OH Boc Fmoc Debenzylation->Deprotected_Bn:f1 Deprotected_Boc Deprotected Molecule Benzyl (Bn) NH₂ Fmoc Acid_Cleavage->Deprotected_Boc:f2 Deprotected_Fmoc Deprotected Molecule Benzyl (Bn) Boc NH₂ Base_Cleavage->Deprotected_Fmoc:f3

Caption: Orthogonality of Benzyl Protecting Group.

Conclusion

The benzyl protecting group is an invaluable tool in the synthesis of advanced PEG linkers for biomedical applications.[1] Its stability across a wide range of reaction conditions, combined with the availability of mild and efficient deprotection methods, allows for the precise and controlled construction of complex bioconjugates.[2] A thorough understanding of the chemistry and experimental protocols associated with benzyl-protected PEG linkers is essential for researchers and scientists working in the fields of drug delivery and development. The strategic use of this protecting group will continue to enable the rational design and synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2] Benzyl-PEG9-alcohol is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length, which can be advantageous for optimizing ternary complex formation.[3][4] The benzyl (B1604629) group serves as a stable protecting group for a terminal hydroxyl, enabling a modular and controlled synthetic approach.[5]

This document provides detailed protocols for the synthesis of a PROTAC utilizing the this compound linker. It covers the sequential steps of linker activation, conjugation to the first ligand, deprotection of the benzyl group, and coupling of the second ligand. Furthermore, it includes protocols for the characterization and biological evaluation of the final PROTAC conjugate.

Introduction to PROTAC Technology

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can catalytically repeat the process.[6] The PEG linker component can enhance the aqueous solubility of the PROTAC, which may improve cell permeability and overall drug-like properties.[7][8] The nine-unit PEG chain of this compound provides a flexible spacer to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[4]

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagram illustrates this process.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ubiquitin Transfer Recycle PROTAC Recycled Ternary_Complex->Recycle Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation POI Degradation (Amino Acids) Proteasome->Degradation Degrades

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound can be approached in a modular fashion. The general workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand to the linker. The benzyl group protects one end of the linker, allowing for controlled, directional synthesis.

Synthesis_Workflow Start This compound Step1 Step 1: Activation of Terminal Alcohol (e.g., Tosylation) Start->Step1 Intermediate1 Benzyl-PEG9-OTs Step1->Intermediate1 Step2 Step 2: Coupling of First Ligand (Nucleophilic Substitution) Intermediate1->Step2 Ligand1 POI or E3 Ligand 1 (with -NH2 or -OH) Ligand1->Step2 Intermediate2 Ligand 1-PEG9-Benzyl Step2->Intermediate2 Step3 Step 3: Deprotection (Catalytic Hydrogenolysis) Intermediate2->Step3 Intermediate3 Ligand 1-PEG9-OH Step3->Intermediate3 Step4 Step 4: Activation of New Terminal Alcohol (e.g., Oxidation to COOH) Intermediate3->Step4 Intermediate4 Ligand 1-PEG9-COOH Step4->Intermediate4 Step5 Step 5: Coupling of Second Ligand (Amide Coupling) Intermediate4->Step5 Ligand2 POI or E3 Ligand 2 (with -NH2) Ligand2->Step5 Final_PROTAC Final PROTAC Step5->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

A representative workflow for PROTAC synthesis.

Detailed Experimental Protocols

These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Activation of this compound (Tosylation)

This protocol describes the conversion of the terminal alcohol of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

  • Reagents and Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 eq) or DIPEA (1.5 eq) to the solution.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Benzyl-PEG9-OTs.

Protocol 2: Coupling of the First Ligand

This protocol details the coupling of the tosylated linker to a ligand containing a primary or secondary amine (e.g., a derivative of a BRD4 inhibitor or pomalidomide).

  • Reagents and Materials:

    • Benzyl-PEG9-OTs (from Protocol 1)

    • Amine-functionalized ligand (e.g., POI-NH₂ or E3-NH₂)

    • Anhydrous Dimethylformamide (DMF)

    • DIPEA

    • Ethyl acetate, Water, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the amine-functionalized ligand (1.0 eq) and Benzyl-PEG9-OTs (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60 °C for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG9-Benzyl intermediate.

Protocol 3: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group by catalytic hydrogenolysis to reveal a terminal alcohol.[5][9][10]

  • Reagents and Materials:

    • Ligand 1-PEG9-Benzyl intermediate (from Protocol 2)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

    • Celite® or similar filtering agent

  • Procedure:

    • Dissolve the Ligand 1-PEG9-Benzyl intermediate in EtOH or MeOH.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium) to the solution.[9]

    • Purge the reaction vessel with hydrogen gas and stir the mixture vigorously under a hydrogen atmosphere at room temperature.[9]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the Ligand 1-PEG9-OH intermediate.

Protocol 4: Amide Coupling of the Second Ligand

This protocol involves a two-step process: oxidation of the newly formed alcohol to a carboxylic acid, followed by amide coupling to the second amine-containing ligand.

  • Reagents and Materials:

    • Ligand 1-PEG9-OH intermediate (from Protocol 3)

    • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

    • Amine-functionalized ligand (Ligand 2-NH₂)

    • Anhydrous DMF

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA

    • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Oxidation: Dissolve Ligand 1-PEG9-OH (1.0 eq) in anhydrous DCM. Add DMP (1.5 eq) and stir at room temperature until the oxidation is complete (monitor by TLC or LC-MS). Work up the reaction by quenching with a saturated solution of Na₂S₂O₃ and NaHCO₃, extract with DCM, dry, and concentrate to yield the aldehyde, which is then further oxidized to the carboxylic acid using appropriate methods (e.g., Pinnick oxidation). Purify the resulting Ligand 1-PEG9-COOH.

    • Amide Coupling: Dissolve the Ligand 1-PEG9-COOH intermediate (1.0 eq) and the second amine-functionalized ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for PROTACs synthesized using PEG-based linkers. The data is compiled from various literature sources and is intended to provide a general reference for expected outcomes, as specific data for this compound is not extensively published.

Table 1: Representative Reaction Yields for Key Synthetic Steps

StepDescriptionTypical Yield Range (%)
Alcohol Activation (Tosylation)Conversion of R-OH to R-OTs70-90
Nucleophilic SubstitutionCoupling of R-OTs with an amine50-80
Benzyl Deprotection (Hydrogenolysis)Removal of the benzyl protecting group80-95
Alcohol Oxidation to Carboxylic AcidConversion of R-OH to R-COOH60-85
Amide Coupling (HATU)Formation of a final amide bond40-70

Table 2: Biological Evaluation Parameters for a Representative PROTAC

ParameterDescriptionTypical Value Range
DC₅₀ Half-maximal degradation concentration1 nM - 10 µM
Dₘₐₓ Maximum degradation> 80%

Disclaimer: The data presented in these tables are for illustrative purposes only and represent typical values. Actual results will vary depending on the specific ligands and reaction conditions.

Biological Evaluation Protocol: DC₅₀ and Dₘₐₓ Determination

This protocol outlines the use of Western blotting to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.

  • Materials:

    • Cell line expressing the target protein of interest

    • Synthesized PROTAC

    • Vehicle control (e.g., DMSO)

    • Cell culture reagents and plates

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, electrophoresis, and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control.

    • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a highly useful and adaptable linker for the modular synthesis of PROTACs. Its bifunctional nature, combining a reactive alcohol with a stable benzyl protecting group, facilitates a controlled and strategic assembly of the final heterobifunctional molecule. The integrated PEG chain can confer beneficial physicochemical properties, such as improved solubility, which is often a critical factor for the cellular activity and in vivo efficacy of PROTACs. The protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of novel PROTACs incorporating this versatile linker.

References

Step-by-Step Guide to Benzyl-PEG9-alcohol Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of Benzyl-PEG9-alcohol, a heterobifunctional linker valuable in bioconjugation, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This compound features a stable benzyl (B1604629) protecting group at one terminus and a versatile hydroxyl group at the other, connected by a 9-unit polyethylene (B3416737) glycol (PEG) chain. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule.

The terminal hydroxyl group of this compound is not directly reactive with common functional groups such as primary amines under typical bioconjugation conditions. Therefore, an activation step is necessary to convert the hydroxyl group into a reactive moiety for subsequent conjugation. This guide details three primary methods for the activation of this compound and its subsequent conjugation to amine-containing molecules.

Activation of this compound

The choice of activation method depends on the desired linkage chemistry and the stability of the molecule to be conjugated.

Method 1: Tosylation for Nucleophilic Substitution

This method converts the terminal alcohol into a tosylate, which is an excellent leaving group for nucleophilic substitution by a primary amine, forming a stable secondary amine linkage.[1]

Experimental Protocol: Activation via Tosylation

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine (B92270)

    • p-Toluenesulfonyl chloride (TsCl)

    • 4-Dimethylaminopyridine (DMAP) (optional catalyst)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Cool the solution to 0°C in an ice bath.[1][2]

    • Add TEA (1.5 equivalents) or pyridine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[1]

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the solution.[1]

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

    • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG9-tosylate.[1]

Method 2: Oxidation to Aldehyde for Reductive Amination

Oxidation of the terminal alcohol to an aldehyde allows for reaction with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage.[1]

Experimental Protocol: Activation via Oxidation to Aldehyde

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Dess-Martin Periodinane (DMP)

    • Saturated aqueous sodium bicarbonate and sodium thiosulfate

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.[1]

    • Add Dess-Martin Periodinane (DMP, 1.5 equivalents) to the solution.[1]

    • Stir the reaction at room temperature for 2-4 hours.[1]

    • Monitor the reaction by TLC or LC-MS.[1]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[1]

    • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Benzyl-PEG9-aldehyde.[1]

Method 3: Oxidation to Carboxylic Acid for Amide Coupling

This widely used method involves the oxidation of the alcohol to a carboxylic acid. The carboxylic acid is then activated with carbodiimides like EDC and NHS to form an amine-reactive NHS ester, which readily couples with primary amines to form a stable amide bond.[1]

Experimental Protocol: Activation via Oxidation to Carboxylic Acid

  • Materials:

  • Procedure:

    • Dissolve this compound in acetone and cool to 0°C.[1]

    • Slowly add Jones reagent dropwise until the orange color persists.[1]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Extract the product with an organic solvent and purify to obtain Benzyl-PEG9-carboxylic acid.

Conjugation of Activated Benzyl-PEG9-linker to Primary Amines

The following protocols describe the conjugation of the activated Benzyl-PEG9 linkers to a generic primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Protocol 2.1: Conjugation of Benzyl-PEG9-tosylate
  • Procedure:

    • Dissolve the primary amine-containing molecule (1.2 equivalents) in a suitable buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).[1]

    • Dissolve the Benzyl-PEG9-tosylate (1 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).[1]

    • Add the Benzyl-PEG9-tosylate solution dropwise to the primary amine solution with gentle stirring.[1]

    • Allow the reaction to proceed at room temperature for 4-24 hours.[1]

    • Monitor the reaction progress by a suitable method (e.g., HPLC, SDS-PAGE for proteins).[1]

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.[1]

Protocol 2.2: Conjugation of Benzyl-PEG9-aldehyde (Reductive Amination)
  • Procedure:

    • Dissolve the primary amine-containing molecule (1 equivalent) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).[1]

    • Dissolve Benzyl-PEG9-aldehyde (1.5-3 equivalents) in the same buffer.[1]

    • Add the Benzyl-PEG9-aldehyde solution to the amine solution and stir for 1 hour at room temperature to form the Schiff base.[1]

    • Add sodium cyanoborohydride (NaBH₃CN, 5-10 equivalents) to the reaction mixture.[1]

    • Allow the reaction to proceed for 12-24 hours at room temperature.[1]

    • Monitor the reaction progress.[1]

    • Purify the conjugate using SEC or dialysis.[1]

Protocol 2.3: Conjugation of Benzyl-PEG9-carboxylic acid (Amide Coupling)
  • Procedure:

    • Dissolve Benzyl-PEG9-carboxylic acid (1.5-5 equivalents) in an activation buffer (e.g., 100 mM MES buffer, pH 5.5).[1]

    • Add EDC (1.2 equivalents relative to the PEG-acid) and NHS (1.2 equivalents relative to the PEG-acid).[1]

    • Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[1]

    • Dissolve the primary amine-containing molecule in a conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1]

    • Add the activated Benzyl-PEG9-NHS ester solution to the amine solution.[1]

    • Allow the reaction to proceed at room temperature for 2-4 hours.[1]

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).[1]

    • Purify the conjugate using SEC or dialysis.[1]

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the activation and conjugation of this compound. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Activation of this compound

Activation MethodKey ReagentsTypical Reaction TimeExpected OutcomeTypical Purity (by HPLC)
Tosylation TsCl, TEA/Pyridine, DCM14-18 hoursBenzyl-PEG9-OTs>95%[2]
Oxidation to Aldehyde Dess-Martin Periodinane, DCM2-4 hoursBenzyl-PEG9-CHO>95%
Oxidation to Acid Jones Reagent, Acetone1-3 hoursBenzyl-PEG9-COOH>95%

Table 2: Conjugation to Primary Amines

Activated LinkerCoupling MethodKey ReagentsTypical Reaction TimeResulting Linkage
Benzyl-PEG9-OTs Nucleophilic SubstitutionAmine in basic buffer4-24 hoursSecondary Amine
Benzyl-PEG9-CHO Reductive AminationAmine, NaBH₃CN12-24 hoursSecondary Amine
Benzyl-PEG9-COOH Amide CouplingAmine, EDC, NHS2-4 hoursAmide

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the activation and conjugation processes.

Activation_Workflow cluster_start cluster_activation Activation Methods cluster_activated_products start This compound tosylation Tosylation (TsCl, TEA) start->tosylation oxidation_aldehyde Oxidation to Aldehyde (DMP) oxidation_acid Oxidation to Acid (Jones Reagent) tosylate Benzyl-PEG9-OTs tosylation->tosylate aldehyde Benzyl-PEG9-CHO oxidation_aldehyde->aldehyde acid Benzyl-PEG9-COOH oxidation_acid->acid

Caption: Workflow for the activation of this compound.

Conjugation_Workflow cluster_reactants cluster_conjugation Conjugation Reaction cluster_steps cluster_product activated_peg Activated Benzyl-PEG9-linker conjugation Coupling activated_peg->conjugation amine_molecule Amine-containing Molecule (R-NH2) amine_molecule->conjugation purification Purification (SEC, Dialysis) conjugation->purification characterization Characterization (HPLC, MS, SDS-PAGE) purification->characterization product Benzyl-PEG9-Conjugate characterization->product

Caption: General workflow for conjugation and purification.

Purification and Characterization

Post-conjugation, purification is crucial to remove unreacted PEG linker, excess reagents, and unconjugated molecules.

  • Size-Exclusion Chromatography (SEC): An effective method for separating the larger PEGylated conjugate from smaller, unreacted components.[3]

  • Dialysis: Useful for removing small molecule impurities from protein or other macromolecule conjugates.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both purification and purity assessment of the final conjugate.[4]

Characterization of the final conjugate is essential to confirm its identity and purity.

  • HPLC: To assess purity and determine the extent of PEGylation.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[4]

  • SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight due to PEGylation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.[4]

References

Application Notes and Protocols for Benzyl-PEG9-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG9-alcohol in ADC Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. This compound is a discrete polyethylene (B3416737) glycol (PEG) linker that has gained significant attention in ADC development.[]

The structure of this compound features a benzyl (B1604629) protecting group, a nine-unit PEG chain, and a terminal primary alcohol. The PEG chain imparts hydrophilicity to the linker, which can help to overcome the solubility challenges often associated with hydrophobic payloads and improve the pharmacokinetic properties of the resulting ADC.[][3] The discrete length of the PEG9 chain allows for the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), a critical quality attribute for these complex biologics. The terminal alcohol serves as a versatile chemical handle for further modification and attachment to the cytotoxic drug, while the benzyl group provides stability during synthesis and can be removed under specific conditions.[4][5]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C23H40O9[4]
Molecular Weight 460.6 g/mol [4]
Appearance White to off-white solid or viscous oil[6]
Solubility Soluble in water, DMSO, DMF, dichloromethane[6]
Purity (typical) >95%[6]

Quantitative Data on PEGylated ADCs

The inclusion and length of a PEG linker can significantly impact the performance of an ADC. The following tables provide representative data on how PEGylation can influence key ADC parameters. While specific data for this compound is limited, the trends observed with other PEG linkers provide a strong basis for its expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [7]

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Note: A PEG9 linker is expected to exhibit a clearance rate similar to that of a PEG8 linker, demonstrating improved plasma stability compared to shorter or no PEG linkers.[4]

Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linkers

ConjugateIC50 (nM)Fold Reduction in Cytotoxicity (vs. No PEG)
No PEG0.81x
4 kDa PEG3.64.5x
10 kDa PEG18.022x

Note: While longer PEG chains can sometimes lead to a decrease in in vitro potency, a shorter PEG9 chain is expected to have a less pronounced effect on cytotoxicity compared to very long PEG chains.[8]

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Mouse Model [7]

LinkerTumor Weight Reduction (%)
Non-PEGylated11%
PEG235-45%
PEG435-45%
PEG8 75-85%
PEG1275-85%
PEG2475-85%

Note: The improved pharmacokinetics conferred by PEG linkers, including PEG9, often translate to superior in vivo efficacy.[7]

Experimental Workflows and Protocols

The development of an ADC using this compound is a multi-step process that involves the activation of the linker, conjugation to the payload, and subsequent conjugation to the antibody.

ADC_Development_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification & Conjugation cluster_2 ADC Purification & Characterization A This compound B Activation of Alcohol Group (e.g., Tosylation) A->B TsCl, TEA C Activated Benzyl-PEG9-Linker B->C E Conjugation of Payload to Linker C->E D Cytotoxic Payload D->E F Purified Drug-Linker Conjugate E->F Purification (HPLC) J Conjugation of Drug-Linker to mAb F->J G Monoclonal Antibody (mAb) H Antibody Reduction (if cysteine conjugation) G->H TCEP I Reduced mAb H->I I->J K Crude ADC J->K L Purification (e.g., SEC) K->L M Characterized ADC L->M N Analysis: - DAR (HIC) - Purity (SEC) - Aggregation (SEC) - In vitro cytotoxicity - In vivo efficacy M->N

Overall workflow for ADC development using this compound.
Protocol 1: Activation of this compound (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions with a payload.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add TEA (1.5 eq) to the solution.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG9-OTs.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.[8]

Protocol 2: Conjugation of Payload to Activated Benzyl-PEG9-Linker

This protocol outlines the conjugation of an amine-containing cytotoxic payload to the activated Benzyl-PEG9-OTs.

Materials:

  • Benzyl-PEG9-OTs (from Protocol 1)

  • Amine-containing cytotoxic payload

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine-containing payload (1.0 eq) and Benzyl-PEG9-OTs (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the drug-linker intermediate.

  • Purify the drug-linker conjugate by preparative HPLC.

Protocol 3: Synthesis of an Antibody-Drug Conjugate

This protocol describes a common method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-Benzyl-PEG9-linker construct (with a maleimide (B117702) group added to the payload-linker construct)

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in reaction buffer to a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP by buffer exchange using a desalting column.

  • Conjugation:

    • Dissolve the drug-linker construct in an appropriate solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced mAb solution at a desired molar ratio (typically 5-10 fold excess of drug-linker to mAb).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug, linker, and quenching reagent.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Mechanism of Action of a Representative ADC

The following diagram illustrates the general mechanism of action of an ADC targeting a cancer cell.

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (with Benzyl-PEG9-Linker) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Cell_Membrane Cancer Cell Membrane Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release 3. Lysosomal Trafficking & Payload Release Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload DNA_Damage 4. DNA Damage Payload->DNA_Damage Apoptosis 5. Apoptosis (Cell Death) DNA_Damage->Apoptosis

General mechanism of action of an antibody-drug conjugate.

Conclusion

This compound is a valuable and versatile linker for the development of next-generation antibody-drug conjugates. Its defined length and hydrophilic properties contribute to the generation of more homogeneous and effective ADCs with improved pharmacokinetic profiles. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy. While the provided protocols are generalized, they may require optimization for specific antibodies, payloads, and conjugation strategies.

References

Amine-Reactive Conjugation with Benzyl-PEG9-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation strategy in drug development and research. The covalent attachment of PEG chains to therapeutic proteins, peptides, and other biomolecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. Key benefits of PEGylation include an increased serum half-life due to reduced renal clearance, decreased immunogenicity by masking epitopes on the protein surface, and enhanced stability and solubility.

Benzyl-PEG9-alcohol is a discrete PEG (dPEG®) linker that offers a defined chain length of nine ethylene (B1197577) glycol units. This monodispersity is advantageous for producing highly pure and well-characterized bioconjugates, a critical aspect in therapeutic development. However, the terminal hydroxyl group of this compound is not directly reactive towards the primary amines (e.g., lysine (B10760008) residues and the N-terminus) of proteins. Therefore, a two-stage process is required for amine-reactive conjugation. The first stage involves the chemical "activation" of the terminal alcohol to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. The second stage is the conjugation of the activated Benzyl-PEG9-NHS ester to the amine-containing biomolecule.

These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of this compound to proteins and other amine-containing molecules.

Principle of the Two-Stage Conjugation

The overall process involves two key chemical transformations:

  • Activation of this compound: The terminal hydroxyl group of this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the amine-reactive Benzyl-PEG9-NHS ester.

  • Amine-Reactive Conjugation: The resulting Benzyl-PEG9-NHS ester readily reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction. This reaction occurs under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.

cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation Benzyl_PEG9_OH This compound Benzyl_PEG9_NHS Benzyl-PEG9-NHS Ester Benzyl_PEG9_OH->Benzyl_PEG9_NHS Activation DSC DSC / Base Protein_NH2 Protein-NH2 PEGylated_Protein PEGylated Protein Protein_NH2->PEGylated_Protein Conjugation Benzyl_PEG9_NHS_2 Benzyl-PEG9-NHS Ester

Two-stage conjugation workflow.

Data Presentation

Table 1: Reagent Properties and Recommended Molar Ratios for Activation of this compound
ReagentMolecular Weight ( g/mol )Recommended Molar Ratio (to this compound)Purpose
This compound~460.551Starting Material
N,N'-Disuccinimidyl carbonate (DSC)256.171.2 - 1.5Activating Agent
Pyridine or Triethylamine (TEA)79.10 / 101.191.5 - 2.0Base Catalyst

Note: The exact molecular weight of this compound may vary slightly between suppliers.

Table 2: Recommended Reaction Conditions for Protein Conjugation with Benzyl-PEG9-NHS Ester
ParameterRecommended RangeNotes
Molar Excess of PEG-NHS to Protein 5:1 to 50:1The optimal ratio depends on the protein and the desired degree of labeling. A higher excess generally leads to a higher degree of PEGylation.[1]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can favor the conjugation reaction over hydrolysis of the NHS ester.[2]
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[1]
Reaction pH 7.2 - 8.5A compromise between amine reactivity (higher at higher pH) and NHS ester hydrolysis (also increases at higher pH).[3]
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to slow down the hydrolysis of the NHS ester, requiring longer reaction times.
Reaction Time 30 minutes to 2 hours (at RT) or 4 hours to overnight (at 4°C)The optimal time should be determined empirically.
Quenching Reagent 1 M Tris-HCl or Glycine, pH ~8.0Added to a final concentration of 20-50 mM to consume unreacted PEG-NHS ester.[4]

Experimental Protocols

Protocol 1: Activation of this compound to Benzyl-PEG9-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Ice-cold Diethyl Ether

  • Round-bottom flask and standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) to the solution.

  • Slowly add anhydrous pyridine (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.

  • Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the final product, Benzyl-PEG9-NHS ester, under vacuum.

  • Store the activated Benzyl-PEG9-NHS ester under desiccated conditions at -20°C until use.

Start Dissolve Benzyl-PEG9-OH in Anhydrous DCM Add_DSC Add DSC Start->Add_DSC Add_Base Add Pyridine/TEA Add_DSC->Add_Base React Stir at RT for 12-24h Add_Base->React Monitor Monitor by TLC React->Monitor Concentrate Concentrate on Rotary Evaporator Monitor->Concentrate Precipitate Precipitate in Cold Diethyl Ether Concentrate->Precipitate Filter Vacuum Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Store Store at -20°C Dry->Store

Workflow for this compound activation.
Protocol 2: Conjugation of Benzyl-PEG9-NHS Ester to a Model Protein

This protocol outlines the general procedure for conjugating the activated Benzyl-PEG9-NHS ester to a protein with accessible primary amines.

Materials:

  • Benzyl-PEG9-NHS ester (from Protocol 1)

  • Protein of interest (e.g., BSA, IgG)

  • Amine-free conjugation buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein of interest in the amine-free conjugation buffer to a final concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.

  • Prepare the Benzyl-PEG9-NHS Ester Solution: Immediately before use, dissolve the Benzyl-PEG9-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: a. To optimize the degree of PEGylation, it is recommended to set up several parallel reactions with varying molar ratios of Benzyl-PEG9-NHS ester to protein (e.g., 5:1, 10:1, 20:1, 50:1).[1] b. Add the calculated volume of the Benzyl-PEG9-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 10% (v/v) to maintain protein stability.[1] c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted Benzyl-PEG9-NHS ester.[4]

  • Purification of the PEGylated Protein: Remove unreacted Benzyl-PEG9-NHS ester, hydrolyzed PEG, and any unconjugated protein using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted components.[5]

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer using a membrane with a suitable molecular weight cutoff (MWCO) to remove small molecule impurities.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein band, which may appear broader due to the heterogeneity of PEGylation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the PEGylated protein to confirm the covalent attachment of the PEG chains and to determine the degree of PEGylation (the number of PEG molecules per protein).[6]

    • HPLC Analysis: Use SEC-HPLC to assess the purity of the conjugate and quantify the amount of aggregates, remaining unconjugated protein, and free PEG.[5][7]

Prepare_Protein Prepare Protein in Amine-Free Buffer Conjugate Add PEG-NHS to Protein (Vary Molar Ratios) Prepare_Protein->Conjugate Prepare_PEG Prepare Benzyl-PEG9-NHS Ester in DMF/DMSO Prepare_PEG->Conjugate Incubate Incubate (RT or 4°C) Conjugate->Incubate Quench Quench with Tris/Glycine Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS, HPLC) Purify->Characterize

Workflow for protein conjugation.

Troubleshooting

Table 3: Common Issues and Solutions in Amine-Reactive PEGylation
IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Hydrolysis of Benzyl-PEG9-NHS ester due to moisture or high pH.[3]- Suboptimal pH for the reaction.[3]- Presence of primary amines in the protein buffer.[1]- Insufficient molar excess of the PEG reagent.- Ensure all reagents and solvents for the activation step are anhydrous. Store activated PEG under desiccated conditions. Prepare PEG-NHS solution immediately before use.[1]- Verify the pH of the conjugation buffer is within the optimal range (7.2-8.5).[3]- Perform buffer exchange of the protein into an amine-free buffer.[1]- Increase the molar excess of Benzyl-PEG9-NHS ester to the protein.
Protein Precipitation/Aggregation - High concentration of organic solvent (DMF/DMSO).- The pH of the buffer is near the isoelectric point (pI) of the protein.- Over-PEGylation leading to changes in protein conformation and solubility.- Keep the final concentration of the organic solvent below 10% (v/v).[1]- Adjust the buffer pH to be at least one unit away from the protein's pI.- Reduce the molar excess of the PEG reagent or shorten the reaction time.
Lack of Reproducibility - Inconsistent preparation of the Benzyl-PEG9-NHS ester solution.- Variations in reaction conditions (pH, temperature, time).- Always prepare fresh solutions of the activated PEG ester immediately before each experiment.[1]- Carefully control and monitor all reaction parameters for each experiment.

Conclusion

The amine-reactive conjugation of this compound via a two-stage activation and conjugation protocol is a robust and versatile method for the PEGylation of proteins and other biomolecules. The use of a discrete PEG linker allows for the generation of well-defined and homogeneous conjugates, which is highly desirable for therapeutic applications. By carefully controlling the reaction parameters, particularly the molar ratio of the PEG reagent to the protein and the reaction pH, the degree of PEGylation can be optimized to achieve the desired balance between enhanced pharmacokinetic properties and retained biological activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this important bioconjugation technique.

References

Application Notes and Protocols for Thiol-Reactive Modification of Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of thiol-reactive Benzyl-PEG9 derivatives. Benzyl-PEG9-alcohol is a versatile starting material for creating customized linkers and modifying biomolecules in drug delivery, proteomics, and diagnostics. The protocols outlined below detail the conversion of the terminal hydroxyl group of this compound into various thiol-reactive functionalities, enabling the covalent attachment of the PEG linker to cysteine residues on proteins, peptides, or other thiol-containing molecules.

Introduction

Polyethylene glycol (PEG)ylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] By covalently attaching PEG chains, it is possible to increase solubility and stability, extend circulation half-life, and reduce immunogenicity.[2] Thiol-reactive PEG derivatives are particularly valuable for site-specific modification, as the free thiol group of cysteine is relatively rare on the surface of proteins compared to amine groups.[3] This allows for precise control over the location of PEG attachment, minimizing the impact on the biological activity of the modified molecule.[4]

This document focuses on the modification of this compound, a discrete PEG derivative with a benzyl (B1604629) protecting group at one terminus and a reactive hydroxyl group at the other. The benzyl group can serve as a stable protecting group or a hydrophobic moiety for specific applications, while the hydroxyl group provides a handle for introducing a variety of thiol-reactive functionalities.[5]

Key Thiol-Reactive Chemistries

There are several common thiol-reactive groups, each with its own reaction mechanism, kinetics, and stability profile. The choice of a specific group depends on the intended application and the desired properties of the final conjugate.[3]

  • Maleimide (B117702): Reacts with thiols via a Michael addition to form a stable thioether bond. This reaction is rapid and highly specific for thiols at neutral pH (6.5-7.5).[6]

  • Vinyl Sulfone: Also reacts with thiols through a Michael addition, forming a stable thioether linkage. The reaction is typically slower than with maleimides and is favored at slightly more basic pH (8.0-9.0).[7][]

  • Iodoacetamide (B48618): Reacts with thiols via nucleophilic substitution to create a stable thioether bond. This reaction is generally slower than maleimide chemistry and should be performed in the dark to prevent the formation of free iodine.[3][9]

  • Pyridyl Disulfide: Reacts with thiols through a disulfide exchange mechanism, forming a new disulfide bond. This linkage is reversible upon treatment with a reducing agent, which can be advantageous for drug delivery applications requiring payload release in a reducing environment.[10][11]

Data Presentation

The following tables summarize key quantitative data for the synthesis and application of thiol-reactive Benzyl-PEG9 derivatives.

Table 1: Reaction Conditions for the Synthesis of Thiol-Reactive Benzyl-PEG9 Derivatives

Thiol-Reactive GroupIntermediateKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MaleimideBenzyl-PEG9-amineMaleic anhydride (B1165640), Acetic anhydride, Sodium acetate (B1210297)Dioxane, Acetic Anhydride70, 801, 1.550-60
Vinyl SulfoneThis compoundDivinyl sulfone, Sodium hydroxide (B78521)0.1 M NaOHRoom TemperatureVariable>90
IodoacetamideBenzyl-PEG9-amineIodoacetic acid N-hydroxysuccinimide esterDMFRoom Temperature2-4>90
Pyridyl DisulfideBenzyl-PEG9-tosylatePotassium thioacetate (B1230152), Ammonia (B1221849), 2,2'-Dipyridyl disulfideDMF, Methanol (B129727)Room Temperature24, 96>90

Table 2: Comparison of Thiol-Reactive Chemistries

FeatureMaleimideVinyl SulfoneIodoacetamidePyridyl Disulfide
Reaction pH 6.5 - 7.58.0 - 9.07.5 - 8.56.5 - 7.5
Reaction Speed FastModerateSlowFast
Linkage Stability Stable ThioetherStable ThioetherStable ThioetherReversible Disulfide
Specificity High for ThiolsHigh for ThiolsModerate (can react with other nucleophiles)High for Thiols
Byproducts NoneNoneIodidePyridine-2-thione (can be monitored at 343 nm)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of thiol-reactive Benzyl-PEG9 derivatives from this compound.

Diagram: General Workflow for Thiol-Reactive Modification

G General Workflow for Thiol-Reactive Modification of this compound start This compound activation Activation of Terminal Alcohol start->activation functionalization Introduction of Thiol-Reactive Group activation->functionalization purification Purification functionalization->purification characterization Characterization (NMR, MS) purification->characterization final_product Thiol-Reactive Benzyl-PEG9 Derivative characterization->final_product

Caption: General workflow for synthesizing thiol-reactive Benzyl-PEG9 derivatives.

Protocol 1: Synthesis of Benzyl-PEG9-maleimide

This protocol involves a three-step process: 1) activation of the terminal alcohol, 2) conversion to an amine, and 3) reaction with maleic anhydride followed by cyclization.

Step 1: Synthesis of Benzyl-PEG9-tosylate

  • Dissolve this compound (1 equivalent) and triethylamine (B128534) (2 equivalents) in anhydrous acetone (B3395972) (30 ml per 10g of PEG).

  • Cool the solution to 0°C in an ice bath.

  • Add 4-toluenesulfonyl chloride (1.5 equivalents) portion-wise while stirring.

  • Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with saturated saline solution.

  • Evaporate the organic layer under reduced pressure.

  • Recrystallize the product from diethyl ether to obtain Benzyl-PEG9-tosylate as a white solid.[12]

Step 2: Synthesis of Benzyl-PEG9-amine

  • Dissolve Benzyl-PEG9-tosylate (1 equivalent) in dimethylformamide (DMF) (20 ml per 5g of tosylate).

  • Add potassium phthalimide (B116566) (5 equivalents) to the solution.

  • Heat the reaction mixture to 120°C and stir under a nitrogen atmosphere for 4 hours.

  • Remove the DMF under reduced pressure.

  • Dissolve the resulting oil in ethanol (B145695) (35 ml) and add hydrazine (B178648) hydrate (B1144303) (2 ml).

  • Reflux the reaction mixture for 4 hours.

  • Evaporate the solvent under vacuum and crystallize the product from a mixture of diethyl ether and dichloromethane (B109758) to yield Benzyl-PEG9-amine.[12]

Step 3: Synthesis of Benzyl-PEG9-maleimide

  • Dissolve Benzyl-PEG9-amine (1 equivalent) in dioxane (10 ml per 2.5g of amine).

  • Add maleic anhydride (4 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Heat the reaction to 70°C for 1 hour.

  • Cool the solution to room temperature and precipitate the intermediate, Benzyl-PEG9-maleamic acid, with cold diethyl ether.

  • Collect the solid by filtration.

  • Dissolve the Benzyl-PEG9-maleamic acid in acetic anhydride (10 ml per 2.3g of acid) and add sodium acetate (2 equivalents).

  • Stir the reaction mixture at 80°C for 1.5 hours.

  • Evaporate the acetic anhydride under vacuum.

  • Precipitate the final product, Benzyl-PEG9-maleimide, with cold diethyl ether and recrystallize from a mixture of diethyl ether and dichloromethane.[12]

Protocol 2: Synthesis of Benzyl-PEG9-vinyl sulfone

This protocol describes a one-step synthesis from this compound.

  • Dissolve this compound (1 equivalent) in a 0.1 M sodium hydroxide solution (50 ml per 1g of alcohol).

  • Add divinyl sulfone (DVS) in excess (e.g., 1.25 molar excess relative to the hydroxyl groups) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can be varied to control the degree of modification.

  • Monitor the reaction progress by ¹H NMR by comparing the integral of the vinyl protons to a characteristic proton signal of the PEG backbone.

  • Upon completion, neutralize the reaction with a suitable acid.

  • Purify the product by dialysis or size-exclusion chromatography to remove unreacted DVS and salts.[1]

Protocol 3: Synthesis of Benzyl-PEG9-iodoacetamide

This protocol involves the conversion of Benzyl-PEG9-amine to the iodoacetamide derivative.

  • Synthesize Benzyl-PEG9-amine as described in Protocol 1, Step 2.

  • Dissolve Benzyl-PEG9-amine (1 equivalent) and a slight molar excess of iodoacetic acid N-hydroxysuccinimide ester (1.1 equivalents) in anhydrous DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours in the dark.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by silica (B1680970) gel chromatography to obtain Benzyl-PEG9-iodoacetamide.

Protocol 4: Synthesis of Benzyl-PEG9-pyridyl disulfide

This protocol describes a two-step synthesis from Benzyl-PEG9-tosylate.

Step 1: Synthesis of Benzyl-PEG9-thioacetate

  • Synthesize Benzyl-PEG9-tosylate as described in Protocol 1, Step 1.

  • Dissolve Benzyl-PEG9-tosylate (1 equivalent) in DMF.

  • Add potassium thioacetate (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Benzyl-PEG9-thioacetate.[13]

Step 2: Synthesis of Benzyl-PEG9-pyridyl disulfide

  • Dissolve Benzyl-PEG9-thioacetate (1 equivalent) and 2,2'-dipyridyl disulfide (5 equivalents) in 7 M ammonia in methanol (30 ml per 2g of thioacetate).

  • Stir the solution at room temperature under a nitrogen atmosphere for 96 hours.

  • Bubble nitrogen through the solution to remove excess ammonia.

  • Remove the methanol by rotary evaporation.

  • Dissolve the crude product in a minimal amount of dichloromethane and precipitate by adding it dropwise to diethyl ether.

  • Collect the product, Benzyl-PEG9-pyridyl disulfide, by filtration as a slightly yellowish solid.[13]

Diagram: Reaction Scheme for Maleimide Synthesis

G Synthesis of Benzyl-PEG9-maleimide start Benzyl-PEG9-OH tosylate Benzyl-PEG9-OTs start->tosylate TsCl, Et3N amine Benzyl-PEG9-NH2 tosylate->amine 1. K-Phthalimide 2. Hydrazine maleamic_acid Benzyl-PEG9-maleamic acid amine->maleamic_acid Maleic Anhydride maleimide Benzyl-PEG9-maleimide maleamic_acid->maleimide Ac2O, NaOAc G Workflow for Protein Conjugation protein_prep Protein Preparation (with optional reduction) pegylation PEGylation Reaction (add Thiol-Reactive Benzyl-PEG9) protein_prep->pegylation incubation Incubation pegylation->incubation quenching Quenching (add excess small molecule thiol) incubation->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization final_conjugate Purified PEGylated Protein characterization->final_conjugate

References

Application Notes and Protocols for Nanoparticle Functionalization using Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic and diagnostic potential of nanoparticles.[1] PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which confers several advantages, including improved stability in biological fluids, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation time by evading the mononuclear phagocyte system (MPS).[1][2][3] This "stealth" characteristic is crucial for enabling nanoparticles to reach their target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][4]

Benzyl-PEG9-alcohol is a heterobifunctional linker featuring a benzyl (B1604629) group at one terminus and a hydroxyl group at the other, connected by a 9-unit PEG chain. The terminal hydroxyl group provides a versatile handle for covalent attachment to nanoparticle surfaces, while the benzyl group can serve as a stable protecting group or be utilized for specific conjugation strategies.[5][6] These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with expected quantitative data and visualizations to guide researchers in their drug delivery and nanomedicine research.

Principle of Surface Functionalization

The covalent attachment of this compound to a nanoparticle surface typically involves the activation of the nanoparticle surface with reactive groups that can form a stable bond with the terminal hydroxyl group of the PEG linker.[5] Common strategies involve the use of carbodiimide (B86325) chemistry to couple the hydroxyl group to surface carboxyl groups on the nanoparticles, forming an ester linkage.[6] For nanoparticles with other surface functionalities, such as amines, the hydroxyl group of the this compound can be chemically modified to a more reactive group prior to conjugation.

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

Successful functionalization of nanoparticles with this compound is expected to alter their physicochemical properties. The following table summarizes typical changes observed upon PEGylation. The exact values will depend on the core nanoparticle material, size, and the grafting density of the PEG chains.

ParameterUnmodified NanoparticlesThis compound Functionalized NanoparticlesCharacterization Technique
Hydrodynamic Diameter (nm) 100 - 150120 - 180Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 to -15-10 to 0Zeta Potential Measurement
Surface Plasmon Resonance (nm) (for AuNPs) 520525 - 530UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Washing Buffer: 1X PBS

  • Deionized (DI) water

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add EDC solution to the nanoparticle suspension (a 10-fold molar excess relative to surface carboxyl groups is a good starting point).

    • Immediately add NHS solution to the mixture (a 25-fold molar excess relative to surface carboxyl groups is recommended).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer. A 50-fold molar excess relative to the nanoparticles is a recommended starting point.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[3]

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Separate the functionalized nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other nanoparticles, use centrifugation at an appropriate speed and duration to pellet the particles.

    • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the separation and washing steps three times to remove unreacted reagents and byproducts.[3][6]

  • Final Resuspension and Storage:

    • Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., PBS).

    • Store the functionalized nanoparticles at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) via Thiolation

This protocol involves a two-step process: first, the thiolation of this compound, followed by its attachment to the surface of gold nanoparticles.

Part A: Thiolation of this compound

Materials:

  • This compound

  • Thioacetic acid

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Mitsunobu Reaction:

    • Dissolve this compound (1 eq.) and PPh3 (1.5 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add thioacetic acid (1.2 eq.).

    • Add DIAD (1.5 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the thioacetylated Benzyl-PEG9.

  • Hydrolysis to Thiol:

    • Dissolve the thioacetylated product in a mixture of THF and methanol.

    • Add a solution of NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the thiolated Benzyl-PEG9.

    • Purify as necessary.

Part B: Conjugation to Gold Nanoparticles

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • Thiolated Benzyl-PEG9 (from Part A)

  • Deionized (DI) water or a suitable buffer

Procedure:

  • Add the thiolated this compound solution to the citrate-stabilized AuNP solution.[5]

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature.[5]

  • Centrifuge the solution to pellet the functionalized AuNPs.[5]

  • Remove the supernatant and resuspend the nanoparticles in DI water or a suitable buffer.

  • Repeat the centrifugation and resuspension steps three times to remove any unbound linker.[5]

  • Store the functionalized AuNPs at 4°C.[5]

Visualization of Experimental Workflow and Cellular Fate

experimental_workflow Experimental Workflow for Nanoparticle Functionalization cluster_prep Nanoparticle Preparation cluster_peg PEGylation cluster_purification Purification & Characterization np Unmodified Nanoparticle activation Surface Activation (e.g., Carboxylation) np->activation conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) activation->conjugation peg This compound peg->conjugation washing Washing / Centrifugation conjugation->washing characterization Characterization (DLS, Zeta, etc.) washing->characterization final_np Functionalized Nanoparticle characterization->final_np

Caption: Workflow for nanoparticle surface functionalization.

cellular_uptake Cellular Fate of PEGylated Nanoparticles peg_np PEGylated Nanoparticle cell_membrane Cell Membrane peg_np->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome exocytosis Exocytosis endosome->exocytosis Recycling drug_release Drug Release lysosome->drug_release

Caption: General pathway of cellular uptake and fate.

Signaling Pathways and Cellular Uptake

The primary mechanism by which nanoparticles are internalized by cells is endocytosis.[7] For PEGylated nanoparticles, the hydrophilic PEG layer can reduce opsonization, which is the process of serum proteins binding to the nanoparticle surface.[7] This reduction in protein adsorption generally leads to decreased uptake by phagocytic cells of the mononuclear phagocyte system.[7]

However, for targeted drug delivery to non-phagocytic cells, such as cancer cells, PEGylated nanoparticles can still be internalized through various endocytic pathways, including clathrin-mediated endocytosis and caveolae-dependent endocytosis.[7] The specific pathway can be influenced by the nanoparticle's size, shape, and surface charge, as well as the specific cell type.[7] Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway.[7] Acidification within the late endosomes and lysosomes can trigger the release of the therapeutic payload from the nanoparticle.[7] Understanding these uptake and trafficking pathways is crucial for the rational design of effective nanoparticle-based drug delivery systems.

References

Application Notes and Protocols for Benzyl-PEG9-alcohol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) has become an integral component in the design of advanced drug delivery systems, a strategy known as PEGylation. The covalent attachment of PEG chains to therapeutic molecules or drug carriers can significantly improve their pharmacokinetic and pharmacodynamic properties. PEGylation can enhance drug solubility, prolong systemic circulation time by reducing clearance by the reticuloendothelial system, and minimize immunogenicity.[1][2][3] This "stealth" effect allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4][5]

Benzyl-PEG9-alcohol is a heterobifunctional linker featuring a benzyl (B1604629) ether at one end and a primary alcohol at the other, connected by a nine-unit PEG chain.[6][7] The benzyl group can serve as a stable protecting group or a point of hydrophobic interaction, while the terminal hydroxyl group provides a versatile handle for conjugation with various therapeutic payloads.[4][8] The PEG9 chain offers a balance of hydrophilicity and length suitable for many drug delivery applications, improving the overall profile of the conjugated drug.[4]

These application notes provide detailed protocols for the use of this compound in the development of targeted drug delivery systems, including drug-PEG conjugate synthesis and formulation into polymeric nanoparticles. While specific experimental data for this compound is limited, the following protocols and data are based on closely related analogues, such as Benzyl-PEG10-alcohol and Benzyl-PEG36-alcohol, and can be adapted accordingly.[4][9]

Principle of Action

The primary role of this compound in targeted drug delivery is to act as a biocompatible and flexible spacer between a therapeutic agent and a carrier or nanoparticle. The hydrophilic PEG chain forms a hydration shell around the conjugate, which sterically hinders opsonization and recognition by the mononuclear phagocyte system.[4] This prolonged circulation half-life increases the likelihood of the drug delivery system reaching its target tissue.[10][11] The terminal hydroxyl group is a key functional group for the covalent attachment of drugs, often through an ester linkage with a carboxylic acid group on the drug molecule.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC25H44O10[7]
Molecular Weight504.62 g/mol [7]
AppearanceTo be determined[7]
Purity>98%[7]
Storage ConditionShort term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[7]
Table 2: Comparative In Vivo Performance of PEGylated vs. Non-PEGylated Nanoparticles
FormulationBlood Concentration (1-hour post-injection, % ID/g)Reference
Non-PEGylated "Proticles"0.06 ± 0.01[5]
PEGylated "Proticles"0.23 ± 0.01[5]
Data from a study on "Proticles" (nanoparticles formed by self-assembly of oligonucleotides and protamine) is presented as a representative example of the effect of PEGylation.
Table 3: In Vitro Cytotoxicity of Doxorubicin Formulations in MCF-7 Breast Cancer Cells
FormulationIC50 (µg/mL)Reference
Doxorubicin in non-PEGylated niosomes26.4[5]
Doxorubicin in PEGylated niosomes36.4[5]
This data suggests that while direct cytotoxicity might appear lower for the PEGylated version, the overall therapeutic outcome is improved due to enhanced delivery and release characteristics.
Table 4: Drug Loading and Encapsulation Efficiency of Nanoparticle Formulations
FormulationDrug Loading (%)Encapsulation Efficiency (%)
Doxorubicin-NP (without PEG linker)4.5 ± 0.585.2 ± 3.1
Doxorubicin-PEG-NP (with Benzyl-PEG10-alcohol conjugate)3.8 ± 0.381.5 ± 2.5
Representative data based on a Doxorubicin-Benzyl-PEG10-alcohol conjugate.[4]

Experimental Protocols

Protocol 1: Synthesis of a Drug-Benzyl-PEG9-alcohol Conjugate (Esterification)

This protocol describes the conjugation of a drug containing a carboxylic acid group with the terminal hydroxyl group of this compound. Doxorubicin, modified to have a succinoyl linker, is used as an example.

Materials:

  • This compound

  • Succinoyl-doxorubicin

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

  • Dialysis membrane (1 kDa MWCO)

  • Lyophilizer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 eq) and succinoyl-doxorubicin (1 eq) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.5 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by dialysis against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted starting materials and coupling agents.

  • Lyophilize the dialyzed solution to obtain the purified Doxorubicin-Benzyl-PEG9-alcohol conjugate.

  • Characterize the conjugate using ¹H NMR and Mass Spectrometry to confirm successful conjugation.[4]

Protocol 2: Formulation of Polymeric Nanoparticles using Nanoprecipitation

This protocol describes the formulation of the drug-PEG conjugate into polymeric nanoparticles using a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • Doxorubicin-Benzyl-PEG9-alcohol conjugate

  • PLGA (50:50, MW 10-20 kDa)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Dissolve PLGA (100 mg) and the Doxorubicin-Benzyl-PEG9-alcohol conjugate (10 mg) in acetone (5 mL).

  • Add the organic solution dropwise into a 1% PVA aqueous solution (20 mL) under moderate magnetic stirring.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 30 minutes at 4°C.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and further use.[4]

Protocol 3: In Vitro Drug Release Study

This experiment evaluates the rate at which the drug is released from the nanoparticles under physiological conditions.

Materials:

  • Drug-loaded nanoparticle solution

  • Dialysis bag (with a molecular weight cut-off that retains nanoparticles but allows free drug diffusion)

  • Release buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator maintained at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV-Vis detector

Procedure:

  • Prepare a solution of the drug-loaded nanoparticles in a suitable buffer.

  • Place a known volume of the nanoparticle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer maintained at 37°C with constant gentle shaking.

  • At specific time points, withdraw aliquots from the release buffer.

  • Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the withdrawn aliquots using a validated HPLC method.[5]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Free drug, drug-loaded PEGylated nanoparticles, and drug-loaded non-PEGylated nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug and nanoparticle formulations in cell culture medium.

  • Replace the medium in the wells with the medium containing the different drug concentrations. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[5]

Visualizations

experimental_workflow_conjugation cluster_synthesis Protocol 1: Drug-PEG Conjugation dissolve Dissolve this compound and Succinoyl-Doxorubicin in DCM add_dmap Add DMAP dissolve->add_dmap cool Cool to 0°C add_dmap->cool add_dcc Add DCC cool->add_dcc react React for 24 hours at RT add_dcc->react filter Filter to remove DCU react->filter concentrate Concentrate filter->concentrate purify Dialysis concentrate->purify lyophilize Lyophilize purify->lyophilize characterize Characterize (NMR, MS) lyophilize->characterize

Caption: Workflow for the synthesis of a Drug-Benzyl-PEG9-alcohol conjugate.

experimental_workflow_nanoparticle_formulation cluster_formulation Protocol 2: Nanoparticle Formulation dissolve Dissolve PLGA and Drug-PEG conjugate in Acetone add_to_pva Add dropwise to PVA solution dissolve->add_to_pva stir Stir for 4 hours add_to_pva->stir centrifuge Ultracentrifugation stir->centrifuge wash Wash with deionized water centrifuge->wash resuspend Resuspend in buffer wash->resuspend

Caption: Workflow for the formulation of drug-loaded polymeric nanoparticles.

experimental_workflow_in_vitro_release cluster_release Protocol 3: In Vitro Drug Release prepare_solution Prepare Nanoparticle Solution dialysis Place in Dialysis Bag prepare_solution->dialysis incubate Incubate in Release Buffer (37°C) dialysis->incubate withdraw_aliquots Withdraw Aliquots at Time Points incubate->withdraw_aliquots quantify Quantify Drug Concentration (HPLC) withdraw_aliquots->quantify

Caption: Workflow for an in vitro drug release study.

experimental_workflow_cytotoxicity cluster_cytotoxicity Protocol 4: In Vitro Cytotoxicity (MTT Assay) seed_cells Seed Cancer Cells in 96-well plate add_formulations Add Drug Formulations seed_cells->add_formulations incubate Incubate (e.g., 48-72 hours) add_formulations->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance

Caption: Workflow for an in vitro cytotoxicity MTT assay.

References

Application Notes and Protocols for Protein PEGylation with Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a leading biopharmaceutical strategy for augmenting the therapeutic value of proteins. This process, involving the covalent attachment of PEG chains, can enhance a protein's hydrodynamic size, leading to improved solubility, a longer circulatory half-life, and diminished immunogenicity.[1] Benzyl-PEG9-alcohol is a heterobifunctional PEG reagent comprising a benzyl (B1604629) ether at one end and a hydroxyl group at the other. A critical aspect of using PEG-alcohols is that the terminal hydroxyl group is not directly reactive with functional groups on proteins under typical bioconjugation conditions.[1][2] Therefore, it must first be chemically activated to a more reactive species to facilitate conjugation.[1][2]

This document provides a comprehensive, two-stage protocol for the use of this compound in protein PEGylation. The first stage details the activation of the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester. The second stage describes the conjugation of the activated PEG reagent to a target protein, followed by methods for purification and characterization of the resulting PEGylated protein.

Principle of the Method

The PEGylation procedure using this compound is a two-step process:

  • Activation of this compound : The terminal hydroxyl group of this compound is chemically converted into a more reactive functional group. A common and effective activation strategy is its conversion to an N-hydroxysuccinimide (NHS) ester.[1][2] This application note will focus on the activation to a PEG-NHS ester, which readily reacts with primary amines on the protein surface.[1]

  • Protein Conjugation : The activated Benzyl-PEG9-NHS ester is then reacted with the target protein. The NHS ester specifically reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group to form stable amide bonds.[1]

Experimental Protocols

Protocol 1: Activation of this compound to Benzyl-PEG9-NHS Ester

This protocol details the conversion of the hydroxyl-terminated PEG into an amine-reactive NHS ester using N,N'-Disuccinimidyl carbonate (DSC).[2]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine (B92270) or Triethylamine/DIPEA[1]

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[2]

  • Allow the reaction to stir at room temperature for 12-24 hours.[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.[2]

  • Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[1][2]

  • Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.[2]

  • Dry the final product, Benzyl-PEG9-NHS, under vacuum.[2]

Protocol 2: Conjugation of Activated Benzyl-PEG9-NHS to a Target Protein

This protocol outlines the conjugation of the activated PEG reagent to a model protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • Activated Benzyl-PEG9-NHS (from Protocol 1)

  • Target protein (e.g., BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 7.5-8.5)

  • Reaction tubes

  • Shaker or rocker

Procedure:

  • Prepare a stock solution of the target protein (e.g., 1-10 mg/mL) in PBS buffer (pH 7.4-8.0).[1][2]

  • Immediately before use, dissolve the Benzyl-PEG9-NHS ester in a small amount of anhydrous DMSO or DMF.[1]

  • To optimize the degree of PEGylation, set up several parallel reactions with varying molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1, 50:1).[2]

  • Add the calculated volume of the Benzyl-PEG9-NHS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5-10% (v/v) to maintain protein stability.[2]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.[1][2]

  • Quench the reaction by adding the quenching solution to a final concentration of 20-100 mM.[1][2] Incubate for 30 minutes.[1]

Protocol 3: Purification of the PEGylated Protein

Purification is necessary to separate the PEGylated protein from the unreacted native protein, excess PEG reagent, and reaction byproducts.[3]

Recommended Technique: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. The larger PEGylated proteins will elute earlier than the smaller, unmodified protein.[3]

Procedure:

  • Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the mobile phase in isocratic mode.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[3]

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.[3]

  • Pool the relevant fractions and concentrate if necessary using an appropriate ultrafiltration device.[2]

Note: Ion Exchange Chromatography (IEX) can also be a powerful tool for separating PEGylated species, as the PEG chains can shield the protein's surface charges, altering its binding properties.[]

Protocol 4: Characterization of the PEGylated Protein

Characterization is crucial to confirm successful PEGylation and to determine the degree of modification.[2]

1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Principle: A widely used technique to visualize the increase in molecular weight of the protein after PEGylation.[5] PEGylated proteins migrate slower than their unmodified counterparts, appearing as bands with higher apparent molecular weight.[6]

  • Procedure:

    • Mix the sample with non-reducing Laemmli sample buffer and heat at 95°C for 5 minutes.[5]

    • Load 10-20 µg of protein per well on a polyacrylamide gel.[5]

    • Run the gel at 100-150 V.[5]

    • Stain the gel with Coomassie Blue for protein detection. Barium-Iodide staining can be used for specific detection of PEG.[5]

2. High-Performance Liquid Chromatography (HPLC):

  • Principle: Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are used to assess purity and quantify the different PEGylated species.[7]

  • SEC-HPLC: Separates based on size, allowing for the quantification of monomer, dimer, and aggregate forms.

  • RP-HPLC: Separates based on hydrophobicity. PEGylation increases the hydrophobicity of the protein, leading to a longer retention time compared to the unmodified protein.[8]

3. Mass Spectrometry (MS):

  • Principle: Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the definitive determination of the degree of PEGylation (the number of PEG chains attached to the protein).[6]

  • Techniques: MALDI-TOF MS is commonly used for this purpose. The mass spectrum will show a distribution of peaks, with the mass difference between them corresponding to the mass of the attached PEG moiety.[6]

Data Presentation

The following table summarizes illustrative quantitative data that may be obtained from the analysis of a PEGylation reaction. The specific values will vary depending on the protein, PEG reagent, and reaction conditions.[5]

ParameterMethodUnmodified ProteinPEGylated Protein (10:1 Molar Ratio)PEGylated Protein (50:1 Molar Ratio)
Apparent Molecular Weight (kDa) SDS-PAGE66 kDa~80-95 kDa~90-120 kDa
Purity (%) SEC-HPLC>98%>95%>90%
Degree of PEGylation MALDI-TOF MS01-2 PEGs/protein3-5 PEGs/protein
Retention Time (min) RP-HPLC15.2 min18.5 min20.1 min
Biological Activity (%) Relevant Bioassay100%85%70%

Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.[1]

Visualization of Experimental Workflow and Signaling Pathways

G Figure 1: Experimental Workflow for Protein PEGylation cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification & Analysis A This compound C Reaction & Incubation (RT, 12-24h) A->C B Activation Reagents (DSC, Pyridine in DCM) B->C D Purification (Precipitation in Ether) C->D E Activated Benzyl-PEG9-NHS D->E G Conjugation Reaction (RT or 4°C) E->G F Target Protein (in PBS) F->G H Quenching (Tris or Glycine) G->H I Crude PEGylated Protein H->I J Purification (SEC or IEX) I->J L Purified PEGylated Protein J->L K Characterization (SDS-PAGE, HPLC, MS) L->K

Caption: Overall experimental workflow for protein PEGylation.

G Figure 2: Chemical Reaction of Protein PEGylation cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_OH Benzyl-PEG9-O-H This compound PEG_NHS Benzyl-PEG9-O-C(O)-O-NHS Activated PEG-NHS Ester PEG_OH->PEG_NHS + DSC, Pyridine DSC DSC N,N'-Disuccinimidyl carbonate Protein Protein-NH2 Primary Amine (Lysine) cluster_conjugation cluster_conjugation PEG_NHS->cluster_conjugation PEGylated_Protein Protein-NH-C(O)-O-PEG9-Benzyl PEGylated Protein (Amide Bond) Protein->PEGylated_Protein + Activated PEG-NHS

Caption: Chemical reaction for PEG activation and conjugation.

References

Application Notes and Protocols for Benzyl-PEG9-alcohol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG9-alcohol is a high-purity, PEG-based bifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary molecules designed to co-opt the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest, making them powerful tools in proteomics research and drug development. The this compound linker plays a critical role in a PROTAC's efficacy by connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and optimizes the spatial orientation of the resulting ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[4][5]

These application notes provide a comprehensive overview of the use of this compound in the construction of PROTACs and their subsequent application in quantitative proteomics workflows to study protein degradation.

Core Applications in Proteomics

The primary application of this compound in proteomics is as a linker in the synthesis of PROTACs for targeted protein degradation. This enables a range of proteomics studies, including:

  • Target Validation: Confirming the therapeutic relevance of a protein by observing the phenotypic effects of its degradation.

  • Functional Proteomics: Studying the biological consequences of selectively removing a specific protein from the proteome.

  • Drug Discovery: Developing novel therapeutics that operate via targeted protein degradation rather than inhibition.

  • Quantitative Proteomics: Measuring the specificity and efficiency of protein degradation induced by a PROTAC.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C25H44O10[6]
Molecular Weight 504.62 g/mol [6]
Appearance Typically a viscous oil or solid
Solubility Soluble in many organic solvents (e.g., DCM, DMF, DMSO) and has moderate water solubility.[4]
Purity ≥95%
Storage -20°C for long-term storage[6]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general, two-step procedure for synthesizing a PROTAC using this compound. This involves the sequential attachment of a ligand for the protein of interest (POI) and a ligand for an E3 ligase.

Step 1: Activation of the Primary Alcohol and Coupling of the First Ligand

  • Activation of this compound: The primary alcohol of this compound must first be activated to facilitate coupling with the first ligand. A common method is the conversion to a mesylate or tosylate, which are excellent leaving groups.

    • Dissolve this compound in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine).

    • Add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

    • Allow the reaction to stir at 0°C and then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

  • Coupling of the First Ligand: The activated this compound is then reacted with the first ligand (either for the POI or the E3 ligase), which typically contains a nucleophilic group (e.g., a phenol, amine, or thiol).

    • Dissolve the activated linker and the ligand in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF).

    • Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution reaction.

    • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by LC-MS.

    • Purify the mono-conjugated product using flash column chromatography.

Step 2: Deprotection and Coupling of the Second Ligand

  • Deprotection of the Benzyl (B1604629) Group: The benzyl protecting group is removed to reveal the second hydroxyl group for the attachment of the second ligand. This is typically achieved through catalytic hydrogenation.

    • Dissolve the mono-conjugated product in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Add a palladium catalyst (e.g., 10% palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by LC-MS).

    • Filter off the catalyst and concentrate the solution to obtain the deprotected intermediate.

  • Activation and Coupling of the Second Ligand: The newly revealed hydroxyl group is activated and coupled to the second ligand using a similar procedure as in Step 1.

    • Activate the hydroxyl group as described in Step 1a.

    • Couple the second ligand as described in Step 1b.

    • Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of PROTAC-induced Protein Degradation in Cell Culture

This protocol describes how to treat cells with the synthesized PROTAC and then assess the degradation of the target protein using quantitative proteomics.

1. Cell Culture and PROTAC Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of the synthesized PROTAC in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of the PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for comparison.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Quantitative Proteomic Analysis (Mass Spectrometry-based):

  • Sample Preparation:

    • Take equal amounts of protein from each sample.
    • Perform in-solution or in-gel tryptic digestion of the proteins.
    • For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) or use a label-free quantification approach.

  • LC-MS/MS Analysis:

    • Analyze the labeled or unlabeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
    • Identify and quantify the proteins in each sample.
    • Determine the relative abundance of the target protein and other proteins across the different treatment conditions.

Visualization of Key Processes

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Ub_POI Ubiquitinated POI PROTAC->Ub_POI Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action for a PROTAC synthesized with a this compound linker.

Proteomics_Workflow Start Cell Culture Treatment PROTAC Treatment (Varying concentrations and times) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion Labeling Peptide Labeling (e.g., TMT, iTRAQ) or Label-Free Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis Result Target Protein Degradation Profile DataAnalysis->Result

Caption: Quantitative proteomics workflow to assess PROTAC-induced protein degradation.

Quantitative Data Summary

The following table represents a template for summarizing the quantitative proteomics data obtained from an experiment using a PROTAC synthesized with this compound. The data would show the relative abundance of the target protein and known off-target proteins after treatment with the PROTAC at different concentrations.

ProteinGene NameFunctionRelative Abundance (vs. Vehicle Control)
10 nM PROTAC
Target Protein TP53Tumor Suppressor0.25
Off-Target 1AKT1Kinase0.98
Off-Target 2MAPK1Kinase1.02
HousekeepingGAPDHGlycolysis1.00

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific PROTAC, target protein, and experimental conditions.

Conclusion

This compound is a valuable chemical tool for proteomics research, primarily serving as a flexible and solubilizing linker in the synthesis of PROTACs. The detailed protocols and conceptual workflows provided herein offer a framework for the application of this compound in the development of novel chemical probes to study protein function and for the discovery of new therapeutic agents based on targeted protein degradation.

References

Application Notes and Protocols: Click Chemistry Applications of Benzyl-PEG9-alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl-PEG9-alcohol derivatives in click chemistry for bioconjugation, drug delivery, and molecular imaging. This document outlines the conversion of the versatile this compound linker into click-ready reagents and provides detailed protocols for their application in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction

This compound is a heterobifunctional linker molecule valued in bioconjugation and drug development. Its structure comprises three key components:

  • A stable benzyl (B1604629) ether: This group protects one terminus of the PEG chain, offering exceptional stability across a broad range of chemical conditions.[1]

  • A nine-unit polyethylene (B3416737) glycol (PEG) spacer: This hydrophilic chain enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[2]

  • A terminal primary alcohol: This functional group serves as a versatile handle for chemical modification, allowing for the introduction of a wide array of functionalities, including those required for click chemistry.[1][2]

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[3][4] The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). By converting the terminal alcohol of this compound to an azide (B81097) or an alkyne, this linker becomes a powerful tool for these precise and efficient conjugation methodologies.

Data Presentation

The following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions. While this data is compiled from studies using various azide and alkyne reactants, it serves as a valuable starting point for the optimization of reactions involving Benzyl-PEG9-azide derivatives.

Table 1: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Range/ValueNotes
Reactants
Azide-PEG to Alkyne Molar Ratio1.1:1 to 3:1A slight excess of the azide-PEG can drive the reaction to completion.
Catalyst System
Copper(II) Sulfate (B86663) (CuSO₄)50 - 250 µMThe source of the catalytic Cu(I) species.
Copper Ligand (e.g., THPTA)250 - 1250 µMA 1:5 molar ratio of copper to ligand is common to stabilize the Cu(I) and improve reaction efficiency.
Reducing Agent (Sodium Ascorbate)1 - 5 mMFreshly prepared solution is crucial for reducing Cu(II) to Cu(I).
Reaction Conditions
SolventAqueous buffers (e.g., PBS), DMSO/water, tBuOH/waterCo-solvents can be used to improve the solubility of hydrophobic reactants.
TemperatureRoom Temperature (20-25°C)Mild temperatures are generally sufficient.
Reaction Time1 - 4 hoursMonitor reaction progress for optimization.
pH7.0 - 8.0Neutral to slightly basic conditions are generally optimal.

Note: Data compiled from multiple sources and should be optimized for specific applications.[5]

Table 2: Quantitative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterTypical Range/ValueNotes
Reactants
Molar Ratio (Azide:Strained Alkyne)1:1.5 to 1:3An excess of the strained alkyne can improve reaction kinetics.
Reaction Conditions
SolventAqueous buffers (e.g., PBS), DMSOHighly biocompatible and can be performed in living systems.
Temperature4°C to 37°CCan be performed at room temperature or refrigerated for longer incubations.
Reaction Time1 - 12 hoursSPAAC reactions are generally fast but can be incubated overnight for convenience.
pH7.0 - 8.5The reaction is tolerant of a wide pH range.

Note: Data compiled from multiple sources and should be optimized for specific applications.[6]

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG9-azide from this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound into an azide via a two-step process: tosylation followed by nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Part A: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl-PEG9-tosylate. Purification can be achieved by silica gel chromatography if necessary.

Part B: Azidation of Benzyl-PEG9-tosylate

  • Dissolve the Benzyl-PEG9-tosylate from Part A (1.0 eq) in anhydrous DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Benzyl-PEG9-azide by silica gel chromatography to obtain the final product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[2][7]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling

This protocol provides a general method for conjugating Benzyl-PEG9-azide to an alkyne-functionalized fluorescent dye.

Materials:

  • Benzyl-PEG9-azide (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, DMSO, or a mixture (e.g., tBuOH/H₂O)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Benzyl-PEG9-azide (10 mM): Dissolve the required amount in DMSO.

    • Alkyne-Dye (10 mM): Dissolve the alkyne-functionalized dye in DMSO.

    • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

    • THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

    • Sodium Ascorbate (300 mM): Prepare this solution fresh before each reaction. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-dye solution (e.g., 100 µL of a 10 mM solution, 1 µmol, 1 equivalent).

    • Add the Benzyl-PEG9-azide solution (e.g., 120 µL of a 10 mM solution, 1.2 µmol, 1.2 equivalents).

    • Add the reaction solvent(s) to achieve the desired final concentration (typically 1-10 mM). A common solvent system is a 1:1 v/v mixture of tBuOH/H₂O.

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.

  • Catalyst Addition and Reaction Initiation:

    • In a separate microcentrifuge tube, prepare the catalyst premix by adding 10 µL of the 100 mM THPTA solution and 10 µL of the 20 mM CuSO₄ solution. Vortex briefly and let it stand for 2-3 minutes.

    • Add the catalyst premix to the reaction vial.

    • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.

    • Seal the vial and stir the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS.

    • Once complete, purify the conjugate using reversed-phase HPLC or a suitable size-exclusion column to remove unreacted starting materials and the catalyst system.

  • Characterization:

    • Confirm the identity and purity of the final fluorescent conjugate by LC-MS and fluorescence spectroscopy.[3][5]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines a method for conjugating Benzyl-PEG9-azide to a protein that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Benzyl-PEG9-azide (from Protocol 1)

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Benzyl-PEG9-azide in DMSO (e.g., 10 mM).

    • Ensure the DBCO-functionalized protein solution is at a known concentration (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • To the DBCO-functionalized protein solution, add the desired molar excess of the Benzyl-PEG9-azide stock solution. A 5- to 20-fold molar excess of the azide is a common starting point.

    • Ensure the final concentration of DMSO is below 10% (v/v) to avoid protein denaturation. If necessary, perform the reaction in a larger volume.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. The optimal incubation time depends on the reactivity of the specific DBCO reagent and the protein.

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess Benzyl-PEG9-azide and any byproducts.

    • For proteins, size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis are effective purification methods.

  • Characterization:

    • Analyze the purified protein conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the mass of the attached Benzyl-PEG9 moiety.

    • Further characterization can be performed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the degree of labeling.[1][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Click-Ready Linker cluster_conjugation Bioconjugation via CuAAC start This compound tosylation Tosylation (TsCl, TEA) start->tosylation Step 1a azidation Azidation (NaN3, DMF) tosylation->azidation Step 1b peg_azide Benzyl-PEG9-azide azidation->peg_azide click_reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) peg_azide->click_reaction Step 2 alkyne_protein Alkyne-modified Protein alkyne_protein->click_reaction purification Purification (SEC / Dialysis) click_reaction->purification final_product PEGylated Protein Conjugate purification->final_product

Caption: Workflow for the synthesis of Benzyl-PEG9-azide and its subsequent conjugation to a protein via CuAAC.

logical_relationship cluster_reagents Core Reagents cluster_reactions Click Chemistry Reactions cluster_applications Applications peg_azide Benzyl-PEG9-Azide cuaac CuAAC (Copper-Catalyzed) peg_azide->cuaac spaac SPAAC (Strain-Promoted) peg_azide->spaac alkyne Target Molecule (with Alkyne or Strained Alkyne) alkyne->cuaac alkyne->spaac adc Antibody-Drug Conjugates cuaac->adc forms stable triazole linkage surface_mod Surface Modification cuaac->surface_mod protac PROTACs spaac->protac imaging Fluorescent Imaging spaac->imaging biocompatible

Caption: Relationship between Benzyl-PEG9-azide, click reactions, and key applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG9-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Benzyl-PEG9-alcohol.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group of this compound unreactive, and what is "activation"?

A1: The terminal hydroxyl (-OH) group of this compound is a poor leaving group, making it inherently unreactive towards nucleophiles like the amine groups on proteins under typical physiological conditions.[1] "Activation" is the chemical process of converting this hydroxyl group into a more reactive functional group, such as a tosylate, tresylate, or N-hydroxysuccinimide (NHS) ester.[2][3] This activated PEG derivative can then readily react with specific amino acid side chains on the target molecule.[3]

Q2: What are the common methods for activating this compound?

A2: The most common strategies for activating the terminal hydroxyl group include:

  • Tosylation or Mesylation: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.[4] This creates a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions.[4]

  • Conversion to an N-hydroxysuccinimide (NHS) ester: This involves a two-step process. First, the alcohol is oxidized to a carboxylic acid. Then, the carboxylic acid is reacted with N-hydroxysuccinimide (NHS) using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6] The resulting NHS ester is highly reactive towards primary amines.[3]

  • Oxidation to an Aldehyde: The primary alcohol can be oxidized to an aldehyde, which can then be used in reductive amination reactions with primary amines.[4][6]

Q3: How can I monitor the progress of the activation and conjugation reactions?

A3: Monitoring the reaction is crucial for ensuring high yields and preventing side product formation.[4] Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting material (this compound) and the formation of the product.[3][7]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative analysis of the reaction mixture, allowing for the determination of reactant consumption and product formation.[8][9]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can be used to visualize the shift in molecular weight of the PEGylated protein, indicating a successful conjugation.[1]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

This is one of the most common challenges in PEGylation reactions.[10]

Potential Cause Recommended Solution
Inactive this compound The terminal hydroxyl group must be activated before conjugation. Ensure the activation step was successful by monitoring with TLC or HPLC.[2]
Incorrect Reaction pH The reactivity of both the activated PEG and the target functional groups is highly pH-dependent. For reactions with primary amines (e.g., NHS esters), the optimal pH is typically between 7.0 and 9.0.[7][10]
Suboptimal Molar Ratio of Reactants An insufficient amount of the activated PEG reagent will lead to incomplete conjugation.[10] It is recommended to perform small-scale optimization experiments with varying PEG-to-target molecule molar ratios (e.g., 5:1, 10:1, 20:1, 50:1).[2][3]
Presence of Water in the Reaction Water can hydrolyze the activating agent (e.g., tosyl chloride) and the activated PEG, reducing the yield.[1] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[7] The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[7]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG when using NHS-ester chemistry.[10] Avoid these buffers and consider using phosphate-buffered saline (PBS) or borate (B1201080) buffer.[2]
Degraded Activating Agent or Activated PEG Use a fresh bottle of the activating agent.[7] If the activated PEG was stored, its activity may have diminished due to moisture.[7] Use freshly prepared activated PEG for the conjugation reaction.[7]
Issue 2: Protein Aggregation or Precipitation During PEGylation
Potential Cause Recommended Solution
Protein Instability The reaction pH or temperature may be causing the protein to become unstable.[7] Screen different buffer conditions to find one that maintains protein stability.[7] Consider performing the reaction at a lower temperature (e.g., 4°C).[2][7]
High Protein Concentration High concentrations can sometimes lead to aggregation.[7] Try reducing the concentration of the protein in the reaction mixture.[7]
Cross-linking due to Di-functional PEG Impurity The starting this compound may contain diol-PEG impurities, which can become activated at both ends and cause cross-linking.[1] Ensure the starting material is monofunctional and has a low diol content.[1][7]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol details the conversion of the terminal hydroxyl group to a tosylate, making it reactive towards primary amines.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Methodology:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Cool the solution to 0°C in an ice bath.[8]

  • Add pyridine or TEA (1.5 equivalents) to the solution.[8]

  • Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Upon completion, wash the reaction mixture with water to remove the base and any resulting salts.[2]

  • Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG9-Tosylate.[2]

Protocol 2: Conjugation of Activated Benzyl-PEG9-Tosylate to a Primary Amine

Materials:

  • Activated Benzyl-PEG9-Tosylate (from Protocol 1)

  • Primary amine-containing molecule (e.g., protein)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)

  • Water-miscible organic solvent (e.g., DMSO or DMF)

Methodology:

  • Dissolve the primary amine-containing molecule in the reaction buffer.[6]

  • Dissolve the Benzyl-PEG9-Tosylate in a minimal amount of a water-miscible organic solvent.[6]

  • Add the Benzyl-PEG9-Tosylate solution dropwise to the primary amine solution with gentle stirring.[6]

  • Allow the reaction to proceed at room temperature for 4-24 hours.[6]

  • Monitor the progress of the reaction using an appropriate method (e.g., SDS-PAGE for proteins).[1]

  • (Optional) Quench the reaction by adding a small molecule containing a primary amine, like Tris or glycine, to react with any remaining activated PEG.[2]

  • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.[1][6]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification start This compound reagents TsCl, Base (Pyridine/TEA) Anhydrous DCM, 0°C to RT start->reagents React with activated_peg Activated Benzyl-PEG9-Tosylate reagents->activated_peg Forms reaction Reaction Buffer (pH 7-9) Room Temperature activated_peg->reaction Add to target Target Molecule (e.g., Protein with -NH2) target->reaction Add to conjugate PEGylated Conjugate reaction->conjugate Yields purification Size-Exclusion Chromatography (SEC) or Dialysis conjugate->purification Purify via final_product Purified Conjugate purification->final_product Results in troubleshooting_logic start Low Conjugation Yield? check_activation Was PEG Activation Confirmed? start->check_activation Yes check_ph Is Reaction pH Optimal (7-9)? check_activation->check_ph Yes solution_activation Activate PEG and Verify check_activation->solution_activation No check_ratio Is Molar Ratio Optimized? check_ph->check_ratio Yes solution_ph Adjust Buffer pH check_ph->solution_ph No check_water Were Anhydrous Conditions Used? check_ratio->check_water Yes solution_ratio Optimize Molar Ratio check_ratio->solution_ratio No solution_water Use Anhydrous Reagents/Solvents check_water->solution_water No

References

Technical Support Center: Purification of Benzyl-PEG9-alcohol Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzyl-PEG9-alcohol conjugates by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific purification process.

Troubleshooting Guide

This section addresses specific issues that users might encounter during the HPLC purification of this compound conjugates.

ProblemPotential CauseRecommended Solution
Broad or Tailing Peaks 1. Polydispersity of PEG: The starting PEG9-alcohol may not be perfectly monodisperse, leading to a mixture of conjugates with slightly different PEG chain lengths.[1]- Use a more monodisperse PEG reagent for the synthesis to achieve sharper peaks.[2]
2. Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][2]- Reduce the injection volume or dilute the sample.[2]
3. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or flow rate may not be optimized.[1]- Adjust the gradient slope; a shallower gradient often improves resolution.[3][4] - Optimize the flow rate to balance resolution and analysis time.[2]
4. Secondary Interactions: Unwanted interactions between the PEG chain and the stationary phase (e.g., silanol (B1196071) interactions) can cause peak tailing.[1][2][5]- Use a well-end-capped column. - Add a mobile phase modifier like trifluoroacetic acid (TFA) to minimize these interactions.[2]
5. Extra-Column Volume: Excessive volume in tubing and connections can contribute to peak broadening.[2]- Use tubing with a small internal diameter and minimize its length.[2]
Low Yield of Purified Product 1. Incomplete Reaction: The synthesis of the conjugate may not have gone to completion.- Before purification, confirm reaction completion using TLC or analytical HPLC.[1]
2. Product Loss During Workup: this compound has some water solubility due to the PEG chain.[1]- Minimize the number of aqueous washes during extraction. - Back-extract aqueous layers with a suitable organic solvent like dichloromethane.[1]
3. Co-elution with Byproducts: Impurities may be eluting at a similar retention time as the product.- Optimize the HPLC method by adjusting the mobile phase composition or using a different stationary phase (e.g., C8 instead of C18) to improve resolution.[1]
4. Product Degradation on Silica (B1680970) Gel (if pre-purified): PEGylated compounds can adhere strongly to silica gel.[1]- Deactivate the silica gel by adding a small amount of a polar solvent like methanol (B129727) to the eluent or pre-treating the silica with a base like triethylamine.[1]
Poor or No Separation 1. Inappropriate Column Chemistry: The chosen stationary phase may not be suitable for the polarity of the conjugate.- A C18 reversed-phase column is a good starting point.[3] If retention is poor, consider a C8 or C4 column.[3][6]
2. Incorrect Mobile Phase Composition: The polarity of the mobile phase is critical for separation in reversed-phase HPLC.[3]- Use a gradient of a polar solvent (e.g., water with 0.1% TFA) and a less polar organic solvent (e.g., acetonitrile).[3]
High Backpressure 1. Column Fouling: Adsorption of the "sticky" PEGylated compound onto the column.[2]- Implement a robust column washing procedure after each run with a high percentage of organic solvent.[2]
2. Sample Precipitation: The sample may precipitate on the column if it is not fully solubilized in the mobile phase.[4]- Ensure the sample is fully dissolved in the initial mobile phase before injection.[4] Filter the sample through a 0.45 µm syringe filter.[7]
3. Blocked Column Frit: Debris from the sample or mobile phase can block the inlet frit.[8]- Filter samples and mobile phases. Consider reversing and backflushing the column.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying small molecule PEG conjugates like this compound.[3][7] This technique separates molecules based on their hydrophobicity and offers high resolution.

Q2: Which HPLC column should I start with?

A2: A C18 reversed-phase column is an excellent starting point for purifying this compound conjugates.[1][3] Depending on the specific separation, a C8 or C4 column might also be suitable.[3][6]

Q3: How can I detect my this compound conjugate during HPLC?

A3: The benzyl (B1604629) group in the conjugate allows for detection using a UV detector, typically at 254 nm.[1] Since the PEG chain itself lacks a strong UV chromophore, for quantifying any free PEG or if the conjugated molecule is not UV-active, alternative detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are recommended.[2][3] Mass Spectrometry (MS) can also be used for both detection and mass confirmation.[3]

Q4: Why does my purified this compound still show a broad peak in the final analytical HPLC?

A4: Even with a discrete PEG like PEG9, some level of polydispersity can exist in the starting material, which will result in a broadened peak for the final conjugate.[1] Other factors include suboptimal analytical HPLC conditions, secondary interactions with the stationary phase, or column overload.[1]

Q5: What is a typical mobile phase for the purification of this compound?

A5: A common mobile phase for reversed-phase HPLC of PEGylated compounds is a gradient of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA).[1][3] TFA helps to improve peak shape by minimizing secondary interactions with the stationary phase.[2]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol provides a starting point for assessing the purity of this compound.

ParameterRecommended Condition
HPLC System Standard HPLC system with a UV detector
Column C18 reversed-phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or elevated (e.g., 45°C) to improve peak shape[6]
Detection UV at 254 nm[1]
Injection Volume 10-20 µL
Gradient 0-5 min: 30% B 5-25 min: 30% to 90% B (linear gradient) 25-30 min: 90% B 30-35 min: 90% to 30% B (linear gradient) 35-40 min: 30% B[1]

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% TFA) at a concentration of approximately 1 mg/mL.[1][9] Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[7]

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for the purification of crude this compound. Parameters should be optimized based on the specific crude mixture.

ParameterRecommended Condition
HPLC System Preparative HPLC system with a UV detector and fraction collector
Column Preparative C18 or C8 reversed-phase column
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column)
Detection UV at 254 nm
Gradient A shallow gradient is recommended for better separation. The gradient will need to be developed based on analytical runs.

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions. The concentration for a preparative run can range from 10-100 mg/mL, depending on the column's loading capacity.[7] Filter the sample to remove any particulates.[7]

  • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.[7]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[7]

  • Pooling and Solvent Removal: Combine the fractions with the desired purity (e.g., >98%).[7] Remove the solvents by lyophilization (freeze-drying) to obtain the purified product.[7]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Column filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize product Purified Product lyophilize->product

Caption: Experimental workflow for the HPLC purification of this compound.

Troubleshooting_Logic start Broad or Tailing Peak Observed overload Is sample concentration high? start->overload gradient Is gradient optimized? overload->gradient No sol_overload Reduce concentration or injection volume overload->sol_overload Yes interactions Are secondary interactions suspected? gradient->interactions Yes sol_gradient Use a shallower gradient gradient->sol_gradient No sol_interactions Add 0.1% TFA to mobile phase interactions->sol_interactions Yes end_node Improved Peak Shape sol_overload->end_node sol_gradient->end_node sol_interactions->end_node

Caption: Troubleshooting logic for addressing broad or tailing peaks in HPLC.

References

Technical Support Center: Preventing Aggregation of Benzyl-PEG9-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the aggregation of Benzyl-PEG9-alcohol conjugates during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its conjugates prone to aggregation?

A1: this compound is a molecule composed of a hydrophobic benzyl (B1604629) group, a hydrophilic polyethylene (B3416737) glycol (PEG) chain with nine repeating units, and a terminal alcohol group.[1] Conjugates of this molecule can be susceptible to aggregation primarily due to the hydrophobic nature of the benzyl group.[2] This group can interact with hydrophobic patches on other molecules, leading to self-assembly and the formation of aggregates, especially in aqueous solutions.[2][3]

Q2: What are the initial signs of aggregation in my sample?

A2: Early signs of aggregation can be subtle. Visually, you might observe a slight haziness, turbidity, or opalescence in your solution.[4] Over time, this can progress to the formation of visible particles or precipitates. Analytically, techniques like Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity index (PDI), while Size Exclusion Chromatography (SEC) will reveal new peaks corresponding to high molecular weight species that elute earlier than the desired monomeric conjugate.[4][5]

Q3: Can my storage conditions be causing the aggregation?

A3: Yes, storage conditions are critical. Factors such as temperature, pH, and the composition of your storage buffer can significantly impact the stability of your conjugate.[2] Storing solutions at inappropriate temperatures (e.g., room temperature for extended periods) can accelerate aggregation.[6] It is generally recommended to store this compound and its conjugates at low temperatures, such as -20°C for long-term storage, in a dry, dark environment.[1]

Q4: How does the choice of buffer affect aggregation?

A4: The buffer system, including its pH and ionic strength, is a key factor in maintaining the stability of PEGylated conjugates.[5][7][8] Deviations from the optimal pH range for your specific conjugate can alter surface charges and expose hydrophobic regions, promoting aggregation.[2] Similarly, very high salt concentrations can sometimes lead to a "salting-out" effect, which can dehydrate the PEG chains and promote hydrophobic interactions, leading to aggregation.[9]

Q5: Are there any additives I can use to prevent aggregation?

A5: Yes, various excipients can be included in your formulation to enhance stability. Common examples include sugars like sucrose (B13894) and trehalose (B1683222), which act as stabilizers, and non-ionic surfactants like polysorbates (e.g., Polysorbate 20 or 80), which can prevent aggregation at interfaces and shield hydrophobic regions.[5] Amino acids such as arginine and glycine (B1666218) can also act as stabilizers.[5] The choice and concentration of an excipient must be optimized for each specific conjugate.

Troubleshooting Guide

If you are experiencing aggregation with your this compound conjugates, follow this step-by-step guide to identify and resolve the issue.

Step 1: Characterize the Aggregation

First, confirm and quantify the extent of aggregation. This baseline measurement is crucial for evaluating the effectiveness of any changes you make.

  • Visual Inspection: Check for turbidity or precipitates.[4]

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius and polydispersity index (PDI). An increased radius or a high PDI (>0.3) suggests aggregation.[5]

  • Size Exclusion Chromatography (SEC): Analyze the sample to detect and quantify high molecular weight species.[4]

dot graph TD { graph [rankdir="LR", splines="ortho", nodesep="0.6", fontname="Arial", fontsize="12", dpi="72", size="10,5!"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize="11", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];

} caption: "A logical workflow for troubleshooting conjugate aggregation."

Step 2: Review and Optimize Formulation Conditions

Aggregation is often linked to the composition of the solution.

Buffer Composition

The properties of your buffer are critical for stability.

  • pH Screening: The stability of a conjugate is often pH-dependent.[5] Perform a screening study using a range of pH values (e.g., in 0.5 unit increments) around your current working pH. Use DLS or SEC to monitor aggregation at each pH over time.[5] For many protein-based conjugates, a pH between 5.0 and 7.0 provides good stability.[7][8]

  • Ionic Strength: High salt concentrations can sometimes screen electrostatic repulsions that help keep molecules apart, or cause a "salting out" effect on the PEG chains.[7][9] If you are using a high concentration of salt (e.g., >150 mM NaCl), try reducing it and assess the impact on aggregation. Conversely, for some molecules, very low ionic strength can be destabilizing.[8]

Conjugate Concentration

High concentrations bring molecules into closer proximity, increasing the likelihood of intermolecular interactions that can lead to aggregation.[2]

  • Action: Try diluting your sample to a lower concentration and monitor its stability over time.

Step 3: Introduce Stabilizing Excipients

If optimizing the buffer and concentration is not sufficient, consider adding stabilizing agents to the formulation.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are commonly used to prevent aggregation.[5] They can shield hydrophobic regions on the conjugate, preventing them from interacting. Start with low concentrations (e.g., 0.01% - 0.1% v/v) and assess the effect.

  • Sugars and Polyols: Sugars such as sucrose or trehalose can stabilize conjugates, particularly during freeze-thaw cycles or long-term storage.[5]

  • Amino Acids: Arginine is known to suppress aggregation by interacting with aromatic residues and preventing non-specific protein-protein interactions.[10]

dot graph G { graph [fontname="Arial", fontsize="12", dpi="72", size="10,5!"]; node [shape="circle", style="filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="10"];

} caption: "Hydrophobic interactions of benzyl groups driving aggregation."

Step 4: Optimize Storage and Handling

Ensure your storage and handling procedures are not contributing to the problem.

  • Temperature: Store conjugates at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage.[1][6] Avoid repeated freeze-thaw cycles.

  • Light Exposure: Protect the sample from light, as photo-degradation can sometimes initiate aggregation.[6]

  • Agitation: Avoid vigorous shaking or vortexing, which can cause mechanical stress and induce aggregation. Gentle mixing by inversion is preferred.

Data Summary Tables

The following tables provide illustrative data on how different formulation parameters can influence the aggregation of PEGylated conjugates.

Table 1: Effect of pH and Ionic Strength on Aggregation

Buffer pHIonic Strength (NaCl)Average Particle Size (d.nm) by DLSPolydispersity Index (PDI)Visual Observation
5.550 mM12.50.15Clear
5.5150 mM13.10.18Clear
7.450 mM15.20.25Clear
7.4150 mM45.80.45Slightly Turbid
8.5150 mM150.30.72Turbid

This table illustrates that for this hypothetical conjugate, aggregation increases at higher pH and ionic strength, a common phenomenon for some biomolecules.[7][8]

Table 2: Effect of Excipients on Preventing Aggregation

Condition (in pH 7.4 Buffer, 150 mM NaCl)Average Particle Size (d.nm) by DLS% High Molecular Weight Species by SEC
No Additive (Control)45.815.6%
+ 0.02% Polysorbate 2016.13.5%
+ 5% Sucrose35.210.2%
+ 50 mM Arginine25.77.8%

This table shows the potential effectiveness of different excipients in reducing aggregation, with a non-ionic surfactant showing the most significant effect in this example.[5]

Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Aggregation

Objective: To determine the size distribution and identify the presence of aggregates in a solution.[11]

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable or quartz cuvettes

  • Filtered (0.22 µm) buffer

  • Micropipettes and sterile, filtered tips

  • Sample of this compound conjugate

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize according to the manufacturer's instructions.

  • Sample Preparation: If necessary, dilute the conjugate sample to an appropriate concentration (typically in the 0.1-1.0 mg/mL range) using filtered buffer. Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic dust or large, insoluble particles.[4]

  • Measurement: Place the cuvette in the instrument's sample holder. Ensure there are no air bubbles in the light path.

  • Data Acquisition: Set the measurement parameters (e.g., temperature, dispersant viscosity) and initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity.

  • Data Analysis: The instrument software will use the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic radius (size) and the polydispersity index (PDI), which indicates the breadth of the size distribution.[11]

dot graph DLS_Workflow { graph [rankdir="TB", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="12", dpi="72", size="10,5!"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="11", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];

} caption: "Workflow for analyzing conjugate size distribution by DLS."

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers from aggregates based on their hydrodynamic size.[12]

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column appropriate for the expected size range of the conjugate and its aggregates

  • Filtered and degassed mobile phase (typically the formulation buffer)

  • Autosampler vials

  • Sample of this compound conjugate

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm for protein conjugates).

  • Sample Preparation: Filter the conjugate sample through a 0.22 µm syringe filter into an autosampler vial.[4]

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Run the separation using an isocratic elution with the mobile phase.[4] Larger molecules (aggregates) will travel through the column faster and elute first, followed by the smaller monomeric species.[4]

  • Detection: Monitor the column eluate using the UV detector.

  • Data Analysis: Integrate the peak areas of the resulting chromatogram. The percentage of aggregates can be calculated by dividing the area of the aggregate peaks by the total area of all peaks (aggregates + monomer).[12]

References

Common side reactions with Benzyl-PEG9-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG9-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation. Here you will find answers to frequently asked questions and troubleshooting guides to help you navigate common challenges and avoid potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker. It consists of a benzyl (B1604629) group protecting one end of a nine-unit PEG chain, with a terminal primary alcohol on the other end. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The primary alcohol is a versatile functional group that can be chemically modified ("activated") for subsequent conjugation to biomolecules (like proteins and peptides) or other small molecules.[1][3]

Q2: What are the most common side reactions associated with this compound?

The primary side reactions can be categorized based on the reactive parts of the molecule:

  • Oxidation of the Terminal Alcohol and PEG Chain: The terminal primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, especially when exposed to air, elevated temperatures, or certain oxidizing agents. The PEG chain itself can also undergo oxidative degradation.[4][5]

  • Cleavage of the Benzyl Ether: The benzyl ether linkage, while generally stable, can be cleaved under specific conditions such as strong acids or catalytic hydrogenolysis (reductive cleavage).[2][6][7]

  • Hydrolysis of Activated Intermediates: For conjugation, the terminal alcohol must first be activated (e.g., as a tosylate or an N-hydroxysuccinimide ester). These activated intermediates are susceptible to hydrolysis, which competes with the desired conjugation reaction, particularly at high pH.[1][8]

Q3: How should I properly store and handle this compound to prevent degradation?

To ensure the stability and integrity of this compound, it is crucial to store it at -20°C, protected from light and moisture. For handling, it is recommended to work under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent oxidation and hydrolysis.

Troubleshooting Guides

Problem: Low Yield of Desired Conjugated Product

A low yield can be a result of several factors throughout the experimental workflow. This guide will help you identify and address the potential causes.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_activation Step 1: Check Activation of this compound start->check_activation check_conjugation Step 2: Check Conjugation Reaction check_activation->check_conjugation No incomplete_activation Incomplete Activation? (Verified by TLC/LC-MS) check_activation->incomplete_activation Yes check_purification Step 3: Check Purification Process check_conjugation->check_purification No hydrolysis_activated Hydrolysis of Activated Intermediate? check_conjugation->hydrolysis_activated Yes suboptimal_ph Suboptimal pH for Conjugation? check_conjugation->suboptimal_ph Yes side_reactions Competing Side Reactions? check_conjugation->side_reactions Yes product_loss Product Loss During Purification? check_purification->product_loss Yes solution_activation Solution: - Ensure anhydrous conditions - Use fresh activating reagents - Increase reaction time/equivalents of reagents incomplete_activation->solution_activation solution_hydrolysis Solution: - Use activated PEG immediately - Work quickly during aqueous steps - Store activated PEG under inert gas at low temp. hydrolysis_activated->solution_hydrolysis solution_ph Solution: - Optimize pH for your specific nucleophile (e.g., pH 7.2-8.5 for amines) - Use a non-nucleophilic buffer suboptimal_ph->solution_ph solution_side_reactions Solution: - Work under inert atmosphere to prevent oxidation - Avoid strong acids/bases and incompatible reagents side_reactions->solution_side_reactions solution_purification Solution: - Optimize chromatography conditions (e.g., gradient, column type) - Analyze all fractions to track product product_loss->solution_purification ActivationConjugationWorkflow cluster_activation Activation Step cluster_conjugation Conjugation Step start This compound in Anhydrous DCM add_reagents Add DSC and Pyridine start->add_reagents react Stir at RT for 24h under Inert Atmosphere add_reagents->react monitor Monitor by TLC react->monitor workup Concentrate and Precipitate in cold Diethyl Ether monitor->workup activated_peg Activated Benzyl-PEG9-NHS Ester workup->activated_peg add_activated_peg Add Activated Benzyl-PEG9-NHS Ester activated_peg->add_activated_peg Immediate Use Recommended protein_prep Prepare Protein in Conjugation Buffer (pH 7.2-8.5) protein_prep->add_activated_peg incubate Incubate (e.g., 1-2h at RT or 4°C overnight) add_activated_peg->incubate quench Quench Reaction (e.g., with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., SEC or IEX) quench->purify final_product Purified PEGylated Protein purify->final_product

References

Overcoming steric hindrance in Benzyl-PEG9-alcohol bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG9-alcohol bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance and to improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a monodisperse, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a stable benzyl (B1604629) ether at one terminus and a primary alcohol at the other. The PEG chain (9 ethylene (B1197577) glycol units) is used to improve the solubility, stability, and pharmacokinetic properties of the molecule it is attached to, a process known as PEGylation.[1][2] The benzyl group serves as a permanent protecting group, while the terminal alcohol is the reactive handle for conjugation.

Q2: Why is the terminal alcohol on this compound poorly reactive?

A2: The terminal hydroxyl (-OH) group on the PEG linker is a relatively poor nucleophile and a poor leaving group. For efficient conjugation to biomolecules (e.g., to amines or thiols on a protein), the alcohol must first be chemically "activated" to convert it into a more reactive functional group.[3][4][5] Direct conjugation without activation typically results in very low or no yield.

Q3: What is "steric hindrance" in the context of this PEG linker?

A3: Steric hindrance refers to the spatial obstruction caused by the bulky size of a molecule, which impedes a chemical reaction.[6] In this context, the flexible and relatively large Benzyl-PEG9 chain can physically block the activated alcohol from accessing its target functional group on the surface of a biomolecule, especially if the target site is in a sterically crowded region.[7][8] This "shielding effect" is a primary cause of low conjugation efficiency.[7][9]

Q4: What are the primary strategies to overcome low yields and steric hindrance with this compound?

A4: The most effective strategy is a two-step approach:

  • Activation: Convert the terminal alcohol into a highly reactive intermediate. Common methods include tosylation, mesylation, or conversion to an N-hydroxysuccinimide (NHS) ester.[3][10][11]

  • Conjugation: React the "activated" PEG linker with the target biomolecule under optimized conditions (pH, temperature, molar ratio).[9][12] Additionally, optimizing the linker length (if possible), choosing a less sterically hindered conjugation site on the biomolecule, and carefully controlling reaction conditions are critical.[9][13]

Troubleshooting Guide

This guide addresses common problems encountered during bioconjugation with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Activation of Alcohol: The conversion of the PEG-alcohol to an activated intermediate (e.g., tosylate, NHS ester) is inefficient.Ensure Anhydrous Conditions: Activating reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), and NHS esters are highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents (e.g., DCM).[14][15] • Verify Reagent Quality: Use fresh or properly stored activating reagents.[14] • Optimize Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the activating reagent (e.g., TsCl) and base (e.g., TEA, pyridine).[3]
2. Inefficient Nucleophilic Attack: The activated PEG is formed, but it is not reacting efficiently with the target biomolecule due to steric hindrance or suboptimal conditions.Optimize pH: For reactions with amines (e.g., lysine (B10760008) residues), maintain a pH of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic. Use amine-free buffers like PBS or Borate.[9][16] • Increase Molar Ratio: Use a higher molar excess (10 to 50-fold) of the activated PEG reagent relative to the biomolecule to drive the reaction forward.[2][12] • Increase Reaction Time/Temperature: Incubate the reaction longer (e.g., overnight at 4°C) or at a slightly elevated temperature (e.g., room temperature) to overcome the energy barrier.[15]
3. Hydrolysis of Activated PEG: The activated intermediate (especially an NHS ester) is degrading in the aqueous buffer before it can react with the biomolecule.Work Quickly: Prepare the activated PEG solution immediately before adding it to the biomolecule solution. Do not store activated PEG in solution.[17] • Control pH: While a basic pH is needed for amine reactivity, very high pH (>8.5) will accelerate the hydrolysis of NHS esters. Find the optimal balance.[18] • Lower Temperature: Performing the conjugation at 4°C can slow the rate of hydrolysis relative to the rate of conjugation.[16]
Multiple Products / Impurities 1. Side Reactions: Besides the desired reaction, competing reactions like elimination or reaction with the buffer are occurring.Use Amine-Free Buffers: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target biomolecule for the activated PEG.[16][18] • Use a Non-Nucleophilic Base: During the activation step, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to reduce side reactions.[15] • Control Temperature: Lowering the reaction temperature can often minimize the rate of side reactions.[14]
2. Multiple Conjugation Sites: The PEG is attaching to multiple sites on the biomolecule, creating a heterogeneous mixture.Reduce Molar Ratio: Lower the molar excess of the activated PEG reagent to favor conjugation at the most accessible sites first.[8] • Consider Site-Specific Conjugation: If possible, target a unique site on the biomolecule, such as a single cysteine residue (requires a different PEG chemistry like PEG-maleimide) or the N-terminus.[9]
Reduced Biological Activity of Conjugate 1. PEG Blocks Active Site: The attached PEG chain is sterically blocking the active or binding site of the protein.Protect the Active Site: Perform the conjugation reaction in the presence of a known substrate or competitive inhibitor. This will occupy the active site and direct PEGylation to other regions of the protein.[9] • Change Conjugation Site: Use site-directed mutagenesis to introduce a reactive handle (like a cysteine) at a location distant from the active site.[9]
Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving low-yield conjugation reactions.

G start Low Conjugation Yield check_activation Step 1: Verify Activation of This compound (via TLC, LC-MS, NMR) start->check_activation activation_ok Activation Successful? check_activation->activation_ok check_conditions Step 2: Verify Conjugation Reaction Conditions activation_ok->check_conditions Yes solve_activation Troubleshoot Activation: • Ensure anhydrous conditions • Check reagent purity/age • Increase reaction time • Use fresh base/reagent activation_ok->solve_activation No conditions_ok Conditions Optimal? check_conditions->conditions_ok solve_conditions Optimize Conjugation: • Adjust pH (7.2-8.5 for amines) • Use amine-free buffer (PBS, Borate) • Increase molar excess of PEG (10-50x) • Increase reaction time or temp conditions_ok->solve_conditions No consider_alternatives Consider Advanced Strategies: • Change conjugation site on biomolecule • Use a longer PEG linker • Switch to alternative chemistry (e.g., Click Chemistry) conditions_ok->consider_alternatives Yes

A decision tree for troubleshooting low bioconjugation yield.

Data Presentation

Table 1: Recommended pH Ranges for Common Bioconjugation Chemistries
Coupling ChemistryTarget Functional GroupActivating Reagent(s)Optimal pH RangeRecommended Buffer(s)
NHS Ester Amination Primary Amine (-NH₂)EDC / NHS7.2 - 8.5[16]PBS, Borate, HEPES (Amine-free)[17][18]
Carbodiimide Coupling Carboxylic Acid (-COOH)EDC4.5 - 6.0[18]MES (Carboxylate-free)[12][18]
Maleimide Thiolation Thiol (-SH)N/A6.5 - 7.5[13]PBS, HEPES (Thiol-free)[6][13]
Tosylate/Mesylate Alkylation Primary Amine (-NH₂)TsCl / MsCl8.0 - 9.5Borate, Bicarbonate
Table 2: Comparison of Common Alcohol Activation Methods
Activation MethodReagentsTypical ConditionsKey AdvantagesKey Considerations
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or TEAAnhydrous DCM, 0°C to RT, 4-16h[3][19]Creates an excellent leaving group for reaction with amines/thiols.[3][11]Reagents are moisture-sensitive. Pyridine can be difficult to remove.[20] Requires anhydrous conditions.[14]
Mesylation Methanesulfonyl chloride (MsCl), TEA or DIPEAAnhydrous DCM, 0°C to RT, 1-16h[15]Mesylate is also a great leaving group; reaction can be faster than tosylation.MsCl is highly reactive with water.[15] Potential for side reactions if base is not optimized.[15]
Oxidation & NHS Ester Formation 1. Jones Reagent 2. EDC, NHS1. Acetone, 0°C to RT, 2-4h 2. Anhydrous DCM, RT, 12-24h[10]Creates a stable, amine-reactive NHS ester that can be purified.[1][10] Well-established chemistry for targeting lysines.[1]Two-step process is longer. Jones reagent is a hazardous chromium-based oxidant. NHS ester is prone to hydrolysis.[10]

Experimental Protocols

Caution: These protocols are general guidelines. Always wear appropriate personal protective equipment (PPE). Optimization may be required for your specific molecule.

Protocol 1: Two-Step Activation of this compound via Tosylation

This protocol converts the terminal alcohol into a tosylate, which is a good leaving group for subsequent reaction with nucleophiles like amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 0.1 M HCl, Saturated Sodium Bicarbonate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add TEA (1.5 eq.) or pyridine to the solution.[3]

  • TsCl Addition: Slowly add TsCl (1.2-1.5 eq.) portion-wise, keeping the temperature at 0°C.[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The product, Benzyl-PEG9-OTs, should have a higher Rf than the starting alcohol.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.1 M HCl (to remove base), saturated sodium bicarbonate, and brine.[3][14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG9-OTs.

  • Purification (Optional): The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Visualizing Activation vs. Conjugation

G cluster_0 Strategy 1: Direct (Inefficient) Conjugation cluster_1 Strategy 2: Two-Step Activation (Recommended) peg_oh Benzyl-PEG9-OH no_product Low / No Product peg_oh->no_product Poor leaving group protein Biomolecule-NH2 protein->no_product peg_oh2 Benzyl-PEG9-OH peg_ots Benzyl-PEG9-OTs (Activated PEG) peg_oh2->peg_ots Step 1: Activate (e.g., TsCl, Base) final_product Final Conjugate peg_ots->final_product Step 2: Conjugate (pH 8.0-9.5) protein2 Biomolecule-NH2 protein2->final_product G cluster_0 The Challenge of Steric Hindrance peg Activated Benzyl-PEG9 accessible_site Accessible Site (-NH2) peg->accessible_site Successful Conjugation hindered_site Sterically Hindered Site (-NH2) peg->hindered_site Reaction Blocked protein Protein Surface blocker X

References

Technical Support Center: Troubleshooting Benzyl-PEG9-alcohol Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG9-alcohol. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields in PEGylation

Q1: We are observing significant variability in the yield of our PEGylated product from different batches of this compound. What are the likely causes?

A1: Batch-to-batch variability in PEGylation yields using this compound can stem from several factors, primarily related to the quality of the PEG reagent and the reaction conditions. Key areas to investigate include the integrity of the this compound, potential degradation during storage, and inconsistencies in the experimental setup. A systematic approach to troubleshooting is recommended to pinpoint the root cause.[1][2]

Troubleshooting Steps:

  • Verify Reagent Quality: Assess the purity and integrity of each new batch of this compound upon receipt.

  • Optimize Reaction Conditions: Ensure that critical reaction parameters are consistently maintained.[1][3]

  • Proper Storage and Handling: Strict adherence to recommended storage and handling protocols is crucial to prevent reagent degradation.[4][5]

Q2: How can we assess the quality and purity of incoming batches of this compound?

A2: A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.[6] The primary techniques for confirming the structure and assessing the purity are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).[6][7] Mass Spectrometry (MS) is also vital for confirming the molecular weight.[6]

Recommended Analytical Methods for Quality Control:

Analytical TechniquePrimary OutcomeDetails
¹H NMR Spectroscopy Structural Confirmation & Purity EstimationIdentifies characteristic proton signals of the benzyl (B1604629) group, PEG backbone, and terminal alcohol. Purity can be estimated by comparing the integration of characteristic signals to those of any impurities.[6][7]
Reversed-Phase HPLC (RP-HPLC) Purity Assessment (%)Separates the target molecule from non-PEGylated impurities and PEG species of varying lengths. Purity is calculated from the relative peak area.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight ConfirmationConfirms the average molecular weight and provides information on polydispersity.[6][8]
Gas Chromatography (GC) Volatile Impurity AnalysisIdentifies and quantifies volatile impurities such as residual solvents (e.g., toluene) and degradation products (e.g., benzaldehyde).[8][9]

Q3: What are the common impurities found in this compound and how can they affect our experiments?

A3: Impurities in this compound can be categorized into PEG-related, benzyl-group-related, and process-related impurities.[8] These impurities can lead to side reactions, lower yields of the desired product, and difficulties in purification.[6]

Common Impurities and Their Potential Impact:

Impurity CategorySpecific ExamplesPotential Impact on Experiments
PEG-Related PEGs of varying chain lengths (polydispersity), PEG-diolCan lead to a heterogeneous mixture of PEGylated products with different pharmacokinetic properties.[8][10] PEG-diol can cause undesired cross-linking.[2]
Benzyl-Group-Related Benzaldehyde, Benzoic Acid, TolueneThese can arise from the synthesis or degradation of the benzyl group.[8][11] Benzaldehyde can potentially react with amine groups in your target molecule.
Process-Related Residual catalysts, solventsMay interfere with the reaction or be toxic to cells in downstream applications.[8]
Degradation Products Oxidation of the benzyl group or cleavage of the PEG chain.Can lead to loss of reactivity and the introduction of reactive species.[12]

Issue 2: Reagent Stability and Handling

Q4: What are the best practices for storing and handling this compound to prevent degradation and maintain consistency?

A4: Proper storage and handling are critical for maintaining the stability and reactivity of this compound.[1] PEG derivatives are sensitive to moisture, light, and oxidation.[5]

Storage and Handling Recommendations:

ConditionRecommendationRationale
Temperature Long-term: -20°C to -15°C[5][13]. Short-term: 0 - 4°C.[13]Low temperatures slow down potential degradation reactions.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]Prevents oxidation and hydrolysis from atmospheric moisture.
Light Protect from light.[5]Light can promote the degradation of PEG derivatives.[5]
Handling Allow the container to warm to room temperature before opening. After use, backfill with an inert gas before sealing. Avoid repeated freeze-thaw cycles.[3][5]Prevents condensation of moisture inside the container. Minimizes exposure to air and moisture.

Experimental Workflow for Handling this compound

storage Store at -20°C under Inert Gas equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve from storage weigh Weigh Required Amount in a Dry Environment equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve reseal Backfill with Inert Gas and Reseal Tightly weigh->reseal If not using all use Use Immediately in PEGylation Reaction dissolve->use return_storage Return to -20°C Storage reseal->return_storage start Low/No PEGylation Yield check_reagent Check this compound (New Batch? Stored Properly?) start->check_reagent check_conditions Verify Reaction Conditions (pH, Temp, Molar Ratio) start->check_conditions check_target Assess Target Molecule (Purity, Concentration, Stability) start->check_target check_buffer Check Buffer Composition (Interfering Components?) start->check_buffer solution_reagent Solution: - Test with control reaction - Use a fresh batch - Verify purity (HPLC, NMR) check_reagent->solution_reagent Potential Issue solution_conditions Solution: - Optimize pH for target functional group - Adjust temperature - Titrate PEG:molecule molar ratio check_conditions->solution_conditions Potential Issue solution_target Solution: - Confirm purity and concentration - Ensure stability under reaction conditions check_target->solution_target Potential Issue solution_buffer Solution: - Avoid buffers with competing nucleophiles (e.g., Tris, glycine (B1666218) for NHS ester chemistry) check_buffer->solution_buffer Potential Issue cluster_reagent This compound Reagent cluster_process Experimental Process cluster_target Target Molecule variability Batch-to-Batch Variability in PEGylation Outcome purity Purity Variations (e.g., Polydispersity) variability->purity impurities Presence of Impurities (e.g., Benzaldehyde, Diol) variability->impurities degradation Degradation due to Improper Storage/Handling variability->degradation conditions Inconsistent Reaction Conditions (pH, Temp) variability->conditions ratio Inaccurate Molar Ratio Calculations variability->ratio handling Variations in Reagent Handling and Preparation variability->handling target_purity Variability in Purity/ Activity of Target variability->target_purity

References

Validation & Comparative

Validating Benzyl-PEG9-alcohol Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical quality control step. The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, such as Benzyl-PEG9-alcohol, to therapeutic molecules can significantly improve their pharmacokinetic properties.[1] Mass spectrometry has emerged as a cornerstone technique for the validation of these conjugates, offering high sensitivity and detailed structural information.[1][2][3]

This guide provides an objective comparison of mass spectrometry with alternative analytical methods for the validation of this compound conjugation. We present supporting experimental data, detailed protocols, and a visual workflow to assist researchers in selecting the most appropriate analytical strategy for their needs.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for characterizing PEGylated compounds, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provide complementary information. The choice of method depends on the specific analytical requirements, including the need for quantitative data, structural elucidation, or assessment of polydispersity.

FeatureMass Spectrometry (MALDI-TOF & LC-MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures the mass-to-charge ratio of ions to determine molecular weight.Measures the magnetic properties of atomic nuclei to provide structural information.Separates molecules based on their physical and chemical properties (e.g., size, polarity).
Information Provided - Accurate molecular weight confirmation - Degree of PEGylation - Identification of impurities and byproducts - Site of conjugation (with MS/MS)[1]- Confirmation of chemical structure - Quantitative purity assessment - Identification of functional groups- Purity assessment - Quantification of components - Analysis of polydispersity (with SEC)
Advantages - High sensitivity and accuracy[4] - Provides detailed structural information - Suitable for complex mixtures- Non-destructive - Provides absolute quantification - Detailed structural elucidation- Robust and reproducible - Well-established methods - Suitable for routine quality control
Limitations - Polydispersity of PEG can complicate spectra[4][5] - Multiple charge states in ESI-MS can be complex[4] - Ionization efficiency can vary- Lower sensitivity compared to MS - Can be complex for large molecules - Requires higher sample concentrations- Limited structural information - Co-elution can be an issue - Detector response can be variable

Experimental Protocols

This protocol outlines a general procedure for the analysis of this compound using both MALDI-TOF and LC-MS.

1. Sample Preparation:

  • For MALDI-TOF MS:

    • Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA), at a concentration of 10 mg/mL in a 1:1 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[6]

    • Dissolve the this compound sample in a suitable solvent (e.g., water, methanol) to a concentration of approximately 1 mg/mL.[6]

    • Mix the sample and matrix solutions in a 1:1 ratio and spot onto the MALDI target plate. Allow the spot to air dry.

  • For LC-MS:

    • Dissolve the this compound sample in the mobile phase starting condition to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. Instrumentation and Data Acquisition:

  • MALDI-TOF MS:

    • Instrument: A reflectron-type MALDI-TOF mass spectrometer.[6]

    • Mode: Positive ion reflector mode.[6]

    • Laser: Nitrogen laser (337 nm).[6]

    • Calibration: Calibrate the instrument using a suitable standard with a known molecular weight.[6]

  • LC-MS:

    • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

    • Mode: Positive ion mode.

3. Data Analysis:

  • MALDI-TOF MS:

    • Determine the monoisotopic mass of the main peak corresponding to this compound.

    • Calculate the expected molecular weight of this compound and compare it to the observed mass.

    • Identify any additional peaks corresponding to impurities or different PEG chain lengths.

  • LC-MS:

    • Extract the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Analyze the mass spectrum of the main peak. Deconvolute the multiply charged ion series to determine the accurate molecular weight.

    • Integrate the peak areas in the chromatogram to determine the relative purity.

Expected Data

For a successful conjugation, the mass spectrum should show a prominent peak corresponding to the expected molecular weight of the this compound conjugate. The table below illustrates a hypothetical comparison of expected versus observed data.

ParameterExpected ValueObserved Value (Example)
Molecular Weight ( g/mol ) ~584.7584.6 Da (Monoisotopic)
Purity (%) >95%98.5% (by LC-MS peak area)
Major Impurities Unreacted starting materialsBenzyl-PEG8-alcohol, Benzyl-PEG10-alcohol

Workflow for Mass Spectrometry Validation

The following diagram illustrates the general workflow for the validation of this compound conjugation using mass spectrometry.

Workflow for Mass Spectrometry Validation of this compound cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis cluster_result Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MALDI MALDI-TOF MS Dissolution->MALDI Co-crystallization with Matrix LCMS LC-MS Dissolution->LCMS Direct Injection MW_Confirm Molecular Weight Confirmation MALDI->MW_Confirm Purity Purity Assessment LCMS->Purity Impurity Impurity Identification LCMS->Impurity Validation Validation of Conjugation MW_Confirm->Validation Purity->Validation Impurity->Validation

References

A Comparative Guide to the NMR Characterization of Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise structural confirmation of polyethylene (B3416737) glycol (PEG) conjugates is crucial for ensuring the reproducibility and reliability of their work. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level characterization of these molecules. This guide provides a detailed comparison of Benzyl-PEG9-alcohol and a common alternative, Methoxy-PEG-alcohol, focusing on their characterization by ¹H and ¹³C NMR. The experimental data and protocols herein serve as a valuable resource for unambiguous identification and quality assessment.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative Methoxy-PEG-alcohol. These values are based on established spectral data for the constituent fragments (benzyl alcohol, methanol, and polyethylene glycol). The data is presented for spectra acquired in deuterochloroform (CDCl₃), a common solvent for NMR analysis. While specific data for this compound is not publicly available, the provided data for the closely related Benzyl-PEG10-alcohol is a reliable proxy, with negligible expected differences in the chemical shifts of the terminal groups.

Table 1: Comparative ¹H NMR Data (CDCl₃)

Functional GroupThis compound (Expected Chemical Shift, δ ppm)Methoxy-PEG-alcohol (Typical Chemical Shift, δ ppm)MultiplicityIntegration
Aromatic Protons (C₆H ₅)7.25-7.35-Multiplet5H
Benzylic Protons (C₆H₅CH ₂)4.57-Singlet2H
PEG Backbone (-CHCH ₂O-)~3.64~3.64Multiplet36H (for n=9)
Terminal Methoxy (B1213986) Protons (-OCH ₃)-~3.38Singlet3H
Terminal Alcohol Proton (-OH )Variable (typically 2-3)Variable (typically 2-3)Singlet (broad)1H

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Carbon EnvironmentThis compound (Expected Chemical Shift, δ ppm)Methoxy-PEG-alcohol (Typical Chemical Shift, δ ppm)
Aromatic Carbons (C ₆H₅)127-139-
Benzylic Carbon (C₆H₅C H₂)~73.3-
PEG Backbone (-C H₂C H₂O-)~70.5~70.5
Terminal Methoxy Carbon (-OC H₃)-~59.0
Terminal Alcohol Carbon (-C H₂OH)~61.7~61.7

Key Spectral Distinctions: The most significant difference in the ¹H NMR spectra is the presence of aromatic protons (δ 7.25-7.35 ppm) and a benzylic methylene (B1212753) singlet (δ 4.57 ppm) for this compound, which are absent in the spectrum of Methoxy-PEG-alcohol.[1] Conversely, Methoxy-PEG-alcohol displays a characteristic sharp singlet for the methoxy protons at approximately 3.38 ppm.[1] In the ¹³C NMR spectra, the aromatic carbons of the benzyl (B1604629) group are clearly identifiable in the δ 127-139 ppm region for this compound, with the benzylic carbon appearing around 73.3 ppm.[1]

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Accurately weigh 5-10 mg of the PEG-alcohol conjugate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ or DMSO-d₆ may be used if solubility is an issue, but this will alter the chemical shifts.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the protons in the PEG backbone.[1]

  • ¹H NMR:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 10 ppm.[1]

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

    • Integrate all signals to determine the relative number of protons.[1]

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).[1]

    • Set the spectral width to cover a range of 0 to 150 ppm.[1]

    • A larger number of scans (typically 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[1]

Data Processing and Analysis
  • Apply Fourier transformation to the acquired free induction decays (FIDs).[1]

  • Phase correct the spectra and perform baseline correction.[1]

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the reference data provided in Tables 1 and 2.

Visualizing the NMR Characterization Workflow

The following diagram illustrates the general workflow for the characterization of PEG conjugates using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C Spectrum transfer->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process reference Reference to Solvent process->reference assign Assign Peaks reference->assign report Final Report assign->report

References

Benzyl-PEG9-alcohol in PROTAC Efficacy: A Comparative Guide to PEG Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are the most predominantly used, prized for their ability to enhance solubility and provide tunable lengths. This guide provides a comprehensive comparison of Benzyl-PEG9-alcohol with other PEG linkers, supported by experimental data, to inform the rational design of effective protein degraders.

The Influence of PEG Linker Length and Composition on PROTAC Efficacy

The length and composition of the PEG linker are crucial parameters that significantly influence a PROTAC's biological activity. An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric hindrance, while an excessively long or overly flexible linker can result in a non-productive complex, thereby diminishing degradation efficiency.[1][2]

The inclusion of a benzyl (B1604629) group on the PEG linker, as seen in this compound, can introduce a degree of conformational rigidity and may participate in beneficial non-covalent interactions, such as π-π stacking with residues on the E3 ligase, which can help stabilize the ternary complex.[3][4] However, the terminal benzyl group can also be a site for oxidative metabolism, potentially impacting the PROTAC's pharmacokinetic profile.[5]

Quantitative Comparison of PEG Linker Performance in PROTACs

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different PEG linker architectures can impact these key performance indicators.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC AVHLPEG~13 (PEG3)5585[6]
PROTAC BVHLPEG~16 (PEG4)2095[6]
PROTAC CVHLPEG~19 (PEG5)15>98[6]
PROTAC DVHLPEG~22 (PEG6)3092[6]
ARV-825CereblonPEG/Alkyl-<1>90[7]
MZ1VHLPEG~23~100>90[8][9]

Note: Data is synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines and experimental conditions.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC EVHLPEG12>1000<20
PROTAC FVHLPEG16~100>90[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluate the efficacy of PROTACs, a series of well-defined experiments are essential. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ternary_Complex->E3 Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recruits Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different linkers) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, AlphaLISA, TR-FRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Synthesis->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Ternary_Complex_Assay->Data_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Degradation_Assay->Cell_Viability_Assay Degradation_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.[10]

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin), followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.[7][12]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon/koff) and affinity (KD). In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary KD for the target.

  • Ternary Complex Formation Assay: To measure ternary complex formation, inject a constant, saturating concentration of the PROTAC mixed with increasing concentrations of the target protein over the immobilized E3 ligase. A significant increase in the binding response compared to the PROTAC or target protein alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetics and affinity of the ternary complex.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the PROTAC on cell proliferation and viability.[11]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Conclusion

The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While PEG linkers offer significant advantages in terms of solubility and tunability, the optimal length must be empirically determined for each specific target protein and E3 ligase pair. The inclusion of a benzyl group in the linker, as with this compound, may offer advantages in ternary complex stabilization through additional molecular interactions, but its impact on metabolic stability should be carefully considered. A systematic evaluation of a variety of linker types and lengths, using the robust experimental protocols outlined in this guide, is essential for the rational design of potent and selective protein degraders.

References

MeO-PEG Linkers Demonstrate Superior Metabolic Stability Over Benzyl-PEG9-alcohol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the appropriate linker is a critical decision that significantly influences the pharmacokinetic profile and overall efficacy of a therapeutic agent. A direct comparison reveals that methoxy-terminated polyethylene (B3416737) glycol (MeO-PEG) linkers offer a significant advantage in metabolic stability over their benzyl-terminated counterparts, such as Benzyl-PEG9-alcohol. This enhanced stability translates to a longer biological half-life and potentially improved therapeutic outcomes.

The primary differentiator between these two linkers lies in the terminal group of the PEG chain. This compound is capped with a benzyl (B1604629) ether, which introduces a metabolic "hotspot."[1] In contrast, MeO-PEG linkers are terminated with a more stable methyl ether group.[1]

The benzylic carbon on the Benzyl-PEG linker, the carbon atom adjacent to the phenyl ring, is particularly susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver.[1][2] This metabolic process can lead to O-dealkylation and cleavage of the PEG chain, resulting in premature degradation of the conjugated drug and faster clearance from the body.[2] The metabolic pathway of benzyl alcohol, a related structure, involves oxidation to benzaldehyde (B42025) and then to benzoic acid.[3][4][5]

Conversely, the methyl ether group of MeO-PEG linkers is more resistant to this oxidative metabolism.[1] While O-demethylation can still occur, it is generally a much slower process, leading to a more stable linker and a longer circulation time for the attached therapeutic molecule.[1]

Comparative Analysis of Linker Properties

PropertyThis compoundMeO-PEG LinkerRationale
Terminal Group Benzyl (-CH₂-Ph)Methyl (-CH₃)This fundamental structural difference is the primary determinant of their differing metabolic stabilities.[1]
Lipophilicity HigherLowerThe aromatic benzyl group is significantly more lipophilic than a methyl group.[1]
Metabolic Hotspot Benzylic CarbonMethyl GroupThe benzylic carbon is a primary site for rapid oxidative metabolism by CYP450 enzymes.[1] The methyl group is more resistant to this degradation pathway.[1]
Expected Metabolic Stability LowerHigherThe benzyl ether is a known metabolic liability, while the methyl ether is more robust, leading to a longer biological half-life.[1]
Potential for π-π Stacking YesMinimalThe aromatic ring of the benzyl group can engage in π-π stacking interactions with proteins, which could influence the behavior of the conjugate.[1]

Experimental Assessment of Metabolic Stability

The metabolic stability of these linkers is typically evaluated using in vitro assays, primarily liver microsomal stability and plasma stability assays.[2][6]

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of PEG-linked compound incubation Incubate compound with microsomes and buffer at 37°C prep_compound->incubation prep_microsomes Thaw pooled liver microsomes prep_microsomes->incubation prep_buffer Prepare phosphate (B84403) buffer (pH 7.4) prep_buffer->incubation prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH incubation->start_reaction time_points Collect aliquots at various time points (e.g., 0, 15, 30, 60 min) start_reaction->time_points quench Quench reaction with cold acetonitrile (B52724) time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate percentage of parent compound remaining analyze->calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

Detailed Experimental Protocols

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, particularly CYP450s.[2][7]

Objective: To determine the in vitro metabolic stability of a PEG-linked compound in the presence of liver microsomes.[7]

Materials:

  • Test compound (e.g., this compound or MeO-PEG linked molecule)

  • Pooled liver microsomes (human, rat, etc.)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Cold acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add the phosphate buffer, the test compound solution (final concentration typically 1 µM), and the liver microsomes.[7]

  • Pre-incubate the mixture at 37°C for 5 minutes.[7]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot to a separate plate containing cold acetonitrile with an internal standard.[7]

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.[2]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance.

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes like esterases and proteases.[2]

Objective: To determine the stability of a PEG-linked compound in plasma.

Materials:

  • Test compound

  • Pooled plasma (human, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • Cold acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add the plasma.

  • Add the test compound stock solution to the plasma and mix gently.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to another plate containing cold acetonitrile with an internal standard to precipitate proteins.[7]

  • Vortex the collection plate and centrifuge to precipitate plasma proteins.[2]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point.

Metabolic Pathway of Benzyl-Containing Linkers

G cluster_pathway Metabolic Pathway of Benzyl Ether Benzyl_PEG Benzyl-PEG-Drug Oxidation Oxidation (CYP450 Enzymes) Benzyl_PEG->Oxidation Cleavage_Products Metabolites (e.g., Benzaldehyde derivative, cleaved PEG-Drug) Oxidation->Cleavage_Products Further_Metabolism Further Metabolism and Excretion Cleavage_Products->Further_Metabolism

Caption: Oxidative metabolism of a Benzyl-PEG linker.

References

Head-to-Head Comparison: Benzyl-PEG36-alcohol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Alternatives

In the landscape of advanced drug delivery, the strategic selection of linker molecules is paramount to optimizing therapeutic efficacy and minimizing off-target effects. Benzyl-PEG36-alcohol, a well-defined polyethylene (B3416737) glycol (PEG) derivative, has emerged as a versatile tool in the bioconjugation chemist's arsenal. This guide provides a comprehensive head-to-head comparison of drug delivery systems utilizing Benzyl-PEG36-alcohol against prominent alternatives, supported by experimental data to inform the rational design of next-generation therapeutics.

Performance Deep Dive: Benzyl-PEG36-alcohol vs. The Field

The primary advantage of incorporating a PEG linker like Benzyl-PEG36-alcohol lies in the "stealth" properties it imparts to drug delivery systems. This hydrophilic shield reduces recognition by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation at the target site through the enhanced permeability and retention (EPR) effect. However, concerns regarding the potential for PEG immunogenicity have spurred the development of alternative linker technologies. This section provides a quantitative comparison of key performance metrics.

Table 1: Comparative In Vivo Pharmacokinetics

Linker TypeDrug CarrierModelKey Pharmacokinetic FindingReference
Benzyl-PEG36-alcohol (like) Gold NanoparticlesIn Vivo (Rat)Longer circulation time in blood compared to non-PEGylated nanoparticles.[1]
Polysarcosine (PSar) Gold NanoparticlesIn Vivo (Rat)Longer circulation time in blood after intravenous injection than PEGylated gold nanoparticles, indicating a better stealth-like property.[1][1]
Zwitterionic Polymer NanogelsIn Vivo (Mouse)Half-life of 34.1 h for the first injection and 30.5 h for the second injection, indicating no accelerated blood clearance.
Non-PEGylated ProticlesIn VivoSignificantly lower blood concentration (0.06 ± 0.01 % ID/g) one-hour post-injection compared to the PEGylated version (0.23 ± 0.01 % ID/g).

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

Linker TypeDrug CarrierDrugCell LineIC50 ValueReference
PEGylated NiosomesDoxorubicinMCF-736.4 µg/mL
Non-PEGylated NiosomesDoxorubicinMCF-726.4 µg/mL
Zwitterionic Polymer Conjugate PolymerPaclitaxel & GemcitabineMIA PaCa-2Data not specified, but showed strong cytotoxicity.[2]
Hydrophilic Polycarbonate NanoparticlesCamptothecinA549, MCF-7, MDA-MB-468, PC3More toxic than the polymer-drug conjugate, with specific IC50 values of 0.184 µM, 0.44 µM, 0.082 µM, and 0.068 µM respectively.

Table 3: Drug Loading and Release Kinetics

Linker TypeDrug CarrierDrugDrug Loading Efficiency (%)Release ProfileReference
PEGylated NiosomesDoxorubicin62%More controlled and slower release compared to non-PEGylated niosomes.
Non-PEGylated NiosomesDoxorubicin20%Faster release compared to PEGylated niosomes.
Zwitterionic Polymer NanogelsDoxorubicinNot Specified7% release in 24h at physiological pH; 85% release in 8h in a reductive environment.
Poly(2-oxazoline) NanoparticlesPaclitaxelNot SpecifiedFaster release at pH 5.2 than at pH 7.1.

Visualizing the Mechanisms: Workflows and Pathways

To further elucidate the processes involved in drug delivery and evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Benzyl-PEG36-alcohol or Alternative Linker s4 Conjugation/ Encapsulation s1->s4 s2 Nanoparticle Core s2->s4 s3 Drug Molecule s3->s4 c1 Size & Zeta Potential (DLS) s4->c1 c2 Morphology (TEM/SEM) s4->c2 c3 Drug Loading Efficiency s4->c3 iv1 Drug Release Study (Dialysis) s4->iv1 iv2 Cytotoxicity Assay (MTT Assay) s4->iv2 iv3 Cellular Uptake s4->iv3 ivv1 Pharmacokinetics (Blood Sampling) s4->ivv1 ivv2 Biodistribution (Tissue Analysis) s4->ivv2 ivv3 Therapeutic Efficacy (Tumor Model) s4->ivv3 drug_release_workflow prep Prepare drug-loaded nanoparticle suspension dialysis Place suspension in dialysis bag (known MWCO) prep->dialysis buffer Immerse bag in release buffer (sink conditions) dialysis->buffer sample Collect aliquots from buffer at time intervals buffer->sample analyze Quantify drug concentration (e.g., HPLC, UV-Vis) sample->analyze plot Plot cumulative drug release vs. time analyze->plot

References

A Head-to-Head Comparison: Alternatives to Benzyl-PEG9-alcohol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and safety of novel therapeutics such as antibody-drug conjugates (ADCs). Benzyl-PEG9-alcohol, a discrete polyethylene (B3416737) glycol (PEG) linker, offers a balance of hydrophilicity and a defined spacer length. However, the landscape of bioconjugation is rapidly evolving, with several innovative alternatives emerging to address the limitations of PEG, such as potential immunogenicity and non-biodegradability. This guide provides an objective, data-driven comparison of this compound and its key alternatives.

This comparison will delve into the performance of short-chain PEG linkers, exemplified by this compound, against a new generation of hydrophilic polymers and biodegradable systems. We will explore key performance indicators including bioconjugation efficiency, in vitro and in vivo stability, impact on pharmacokinetics, and overall therapeutic efficacy.

Key Alternatives to Short-Chain PEG Linkers

The primary alternatives to traditional PEG linkers can be categorized as follows:

  • Polysarcosine (pSar): A polypeptoid with a structure analogous to polypeptides, pSar is composed of repeating units of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine). It is highly hydrophilic, biocompatible, and biodegradable, making it a strong contender to rival PEG.[1]

  • Polypeptide Linkers: These linkers are composed of specific amino acid sequences, offering a high degree of tunability. By selecting different amino acids, researchers can control the linker's length, flexibility, hydrophilicity, and susceptibility to enzymatic cleavage.[1]

  • Biodegradable/Hydrolyzable Linkers: This category includes linkers with cleavable bonds that are designed to break under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes. This allows for controlled payload release at the target site.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of short-chain PEG linkers (represented by this compound derivatives) and their alternatives. The data is synthesized from various studies and is intended for comparative purposes.

Table 1: Physicochemical and In Vitro Performance

Linker TypeRepresentative Structure/MoietyHydrophilicityBioconjugation Efficiency (Typical)In Vitro Stability (Plasma, 7 days)Impact on Aggregation of Hydrophobic PayloadsIn Vitro Cytotoxicity of ADC
Short-Chain PEG Benzyl-(OCH₂CH₂)₉-OHHighGood to Excellent>90% intactModerate reductionCan be slightly reduced with increasing PEG length[2]
Polysarcosine (pSar) -(N(CH₃)CH₂CO)n-Very HighExcellent>95% intactSignificant reductionComparable or slightly higher than PEG[1][3]
Polypeptide (Gly-Ser)n, etc.TunableGood to ExcellentSequence-dependentCan be engineered to reduce aggregationSequence-dependent
Biodegradable Hydrazone, Disulfide, DipeptideVariableGoodDesigned to be cleavableVariableHigh (upon cleavage)

Table 2: Pharmacokinetic and In Vivo Performance

Linker TypeImpact on Circulation Half-lifeImmunogenicityIn Vivo Efficacy of ADCBiodegradability
Short-Chain PEG Moderate increasePotential for anti-PEG antibodiesGoodNon-biodegradable
Polysarcosine (pSar) Significant increase, comparable to PEGLow to negligible[4]Can be superior to PEG[3][4]Biodegradable
Polypeptide TunableGenerally lowSequence-dependentBiodegradable
Biodegradable Variable, depends on cleavage rateGenerally lowHigh at target siteBiodegradable

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies. Below are representative protocols for key experiments cited in this guide.

Protocol 1: NHS Ester-Mediated Protein Conjugation

This protocol outlines a general procedure for labeling primary amines on a protein (e.g., lysine (B10760008) residues) with an NHS ester-activated linker.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-activated linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Methodology:

  • Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.

  • Prepare Linker Solution: Immediately before use, dissolve the NHS ester-activated linker in DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution with gentle stirring.[6] The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC).[7]

Protocol 2: Thiol-Maleimide Conjugation for Antibodies

This protocol describes the site-specific conjugation of a maleimide-activated linker to reduced cysteine residues of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP)

  • Maleimide-activated linker

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography column)

Methodology:

  • Antibody Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution and incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.[]

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into a degassed conjugation buffer using a desalting column.

  • Prepare Linker Solution: Dissolve the maleimide-activated linker in DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the reduced antibody.[9][10]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the antibody-drug conjugate using SEC.[]

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This assay is used to assess the potency of bioconjugates by measuring their effect on cell viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Bioconjugate and control articles

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and controls in cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.

Protocol 4: Size-Exclusion Chromatography (SEC) for Analysis of Bioconjugates

SEC is used to separate molecules based on their hydrodynamic radius, allowing for the analysis of purity and aggregation.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for protein separation

  • Mobile phase (e.g., phosphate-buffered saline)

  • Bioconjugate sample

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the bioconjugate sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume of the sample onto the column.

  • Chromatography: Perform an isocratic elution with the mobile phase at a constant flow rate.

  • Data Analysis: Monitor the elution profile at 280 nm. The retention time of the main peak can be used to assess the hydrodynamic size of the conjugate, and the presence of earlier eluting peaks indicates aggregation.

Visualizing Key Concepts in Bioconjugation

The following diagrams illustrate important workflows and mechanisms in the field of bioconjugation.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Mechanism of Action of an Antibody-Drug Conjugate (ADC).

ADC_Development_Workflow Target Target Identification & Antibody Selection Conjugation Bioconjugation & Purification Target->Conjugation Linker Linker & Payload Selection Linker->Conjugation Characterization Physicochemical Characterization (DAR, Aggregation) Conjugation->Characterization InVitro In Vitro Evaluation (Cytotoxicity, Stability) Characterization->InVitro InVivo In Vivo Evaluation (PK, Efficacy, Toxicity) InVitro->InVivo Clinical Clinical Development InVivo->Clinical Bioconjugation_Process start Start antibody_prep Antibody Preparation Buffer Exchange (if needed) start->antibody_prep linker_prep Linker-Payload Preparation Activation of Linker start->linker_prep conjugation Conjugation Reaction antibody_prep->conjugation linker_prep->conjugation purification Purification Size-Exclusion Chromatography (SEC) conjugation->purification analysis Analysis DAR Determination (UV-Vis, LC-MS) Purity (SEC) purification->analysis final_product Final Bioconjugate analysis->final_product

References

Benchmarking Benzyl-PEG36-alcohol in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component connecting the target protein ligand and the E3 ligase ligand. The choice of linker impacts crucial parameters such as solubility, cell permeability, and the stability of the ternary complex, ultimately dictating the potency and effectiveness of the PROTAC.[1] This guide provides a comprehensive performance comparison of Benzyl-PEG36-alcohol, a long-chain polyethylene (B3416737) glycol (PEG)-based linker, against other common linker classes in PROTAC design, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Efficacy

A PROTAC's linker is not merely a spacer but an active modulator of its biological activity. The length, chemical composition, and rigidity of the linker determine the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[2] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable physicochemical properties to the PROTAC molecule.[2]

The efficacy of a PROTAC is primarily assessed by its degradation efficiency, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1][3]

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The following tables summarize representative data from various studies, illustrating the influence of different linker types on these key performance indicators. While direct head-to-head comparisons are limited in the literature, these tables provide a valuable overview of the performance of different linker classes.

Table 1: Impact of Linker Type and Length on BRD4 Degradation [1]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1Alkyl850>90
PROTAC 2Alkyl1225>95
PROTAC 3PEG1030>95
PROTAC 4PEG1415>98
Hypothetical Benzyl-PEG36-alcohol PEG ~109 Optimized for specific targets Potentially high

Table 2: Comparison of Linker Classes for Androgen Receptor (AR) Degradation

Linker ClassRepresentative LinkerKey AdvantagesPotential Disadvantages
PEG (e.g., Benzyl-PEG36-alcohol) Polyethylene GlycolEnhanced solubility, improved pharmacokinetics, flexibility.[4][5]Potential for anti-PEG antibodies, can be too flexible for some targets.[6]
Alkyl Simple hydrocarbon chainsSynthetic accessibility, hydrophobicity can aid cell permeability.[]Lower solubility, potential for non-specific binding.
Rigid Piperazine, Piperidine, PhenylPre-organizes PROTAC for active conformation, can improve metabolic stability.[2][8]Synthetically more challenging, may restrict necessary conformational changes.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in PROTAC research are provided below. These protocols are generalized and may require optimization for specific cell lines and target proteins.[3]

Western Blotting for Target Protein Degradation

This is a standard technique to quantify the amount of a target protein in cells after PROTAC treatment.[1]

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[1]

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

Cell Viability Assay (e.g., MTS Assay)

This assay assesses the cytotoxic effect of PROTACs on cells.[1]

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[1][3]

  • Reagent Addition: Add a tetrazolium compound (e.g., MTS) to each well and incubate for 1-4 hours at 37°C.[1][3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.[2]

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation Ligand_Selection Select POI and E3 Ligands Linker_Design Design Linker (e.g., Benzyl-PEG36-alcohol) Ligand_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture Purification->Cell_Culture Test Compound PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (DC50, Dmax) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.[1]

Conclusion

The selection of an appropriate linker is a critical step in the development of a successful PROTAC. Benzyl-PEG36-alcohol, as a long-chain PEG linker, offers advantages in terms of solubility and flexibility, which can be beneficial for optimizing the geometry of the ternary complex and improving the overall pharmacokinetic profile of the PROTAC.[4] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of PROTACs incorporating Benzyl-PEG36-alcohol and other linker technologies.

References

A Comparative Analysis of Benzyl-PEG36-alcohol and Maleimide-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of effective bioconjugates. The linker's properties directly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic or diagnostic efficacy of the final product.[1][2] This guide provides a comprehensive comparison of two widely utilized classes of polyethylene (B3416737) glycol (PEG) linkers: Benzyl-PEG36-alcohol and Maleimide-PEG linkers.[3]

Polyethylene glycol (PEG) linkers are valued in bioconjugation for their ability to improve the solubility and stability of molecules, reduce immunogenicity, and prolong circulation time in vivo.[4][5][6] Benzyl-PEG36-alcohol serves as a versatile intermediate, while Maleimide-PEG linkers offer a direct route for site-specific conjugation.[3] This analysis will delve into their respective chemical properties, reaction mechanisms, and provide experimental data to inform the selection process for applications such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic imaging agents.[7][8][9]

At a Glance: Key Differences

FeatureBenzyl-PEG36-alcoholMaleimide-PEG Linker
Reactivity The terminal hydroxyl group is not inherently reactive with biomolecules and requires chemical activation.[10]The maleimide (B117702) group is highly reactive towards thiol (sulfhydryl) groups.[4]
Specificity Specificity is determined by the functional group introduced during the activation step.[3]Highly specific for cysteine residues under optimal pH conditions (6.5-7.5).[11]
Conjugation Strategy A multi-step process involving activation of the alcohol and subsequent conjugation.Typically a one-step conjugation to a thiol-containing biomolecule.[12]
Bond Stability The stability of the resulting bond depends on the chosen conjugation chemistry after activation.[13]Forms a stable thioether bond; however, it can be susceptible to retro-Michael addition in the presence of other thiols.[11][14][15]
Flexibility Offers high flexibility in introducing various reactive groups.[3]Primarily used for thiol-specific conjugation.[4]

Chemical Properties and Performance Comparison

Benzyl-PEG36-alcohol is a heterobifunctional linker featuring a stable benzyl (B1604629) ether protecting group and a terminal hydroxyl group.[3] The benzyl group provides significant stability across a wide range of chemical conditions, making it suitable for multi-step synthetic strategies.[16] The hydroxyl group itself is not reactive towards functional groups on proteins and must first be activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, tosylate, or mesylate.[7][17] This activation step, while adding complexity, allows for a high degree of control over the final conjugate's properties.[3]

Maleimide-PEG linkers, on the other hand, are equipped with a maleimide group that demonstrates high reactivity and specificity for the thiol groups of cysteine residues in proteins.[4] This enables site-specific conjugation, leading to more homogeneous bioconjugates.[4] The reaction between a maleimide and a thiol, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[11][18] However, the stability of this linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione (B108866) in the intracellular environment.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for Benzyl-PEG36-alcohol derivatives and Maleimide-PEG linkers to facilitate a direct comparison of their performance in bioconjugation.

Table 1: Reaction Conditions for Linker Activation and Conjugation
ParameterBenzyl-PEG36-alcohol (Activation to NHS Ester)Maleimide-PEG Linker (Conjugation to Protein)
Reagents N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA) or DIPEA[17][19]Thiol-containing protein, Tris(2-carboxyethyl)phosphine (TCEP) (for disulfide reduction, if necessary)[8][18]
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile[17]Amine-free buffer (e.g., PBS), pH 6.5-7.5[12][20]
Temperature Room Temperature[17]4°C to Room Temperature[12][18]
Reaction Time 12-24 hours[17]1-4 hours or overnight[8][12]
Molar Excess of Linker 1.5 to 2-fold molar excess of DSC[17]10 to 20-fold molar excess of Maleimide-PEG[12][20]
Table 2: Stability of Resulting Bioconjugates
Linker TypeLinkage FormedStability Profile
Activated Benzyl-PEG36-alcohol (e.g., as NHS ester)Amide bondHighly stable under physiological conditions.[13]
Maleimide-PEGThioether bondGenerally stable, but can undergo retro-Michael addition in the presence of competing thiols (e.g., glutathione).[14][15] Studies have shown that a maleimide-PEG conjugate can lose up to 30% of its conjugation after 7 days in the presence of 1 mM glutathione.[14] However, hydrolysis of the thiosuccinimide ring can increase the stability of the linkage.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for the activation of Benzyl-PEG36-alcohol and for protein conjugation using a Maleimide-PEG linker.

Protocol 1: Activation of Benzyl-PEG36-alcohol to Benzyl-PEG36-NHS Ester

Objective: To convert the terminal hydroxyl group of Benzyl-PEG36-alcohol into a reactive NHS ester for subsequent conjugation to primary amines.

Materials:

  • Benzyl-PEG36-alcohol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Benzyl-PEG36-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[17]

  • Add a 1.5 to 2-fold molar excess of DSC to the solution.[17]

  • Slowly add a 2 to 3-fold molar excess of TEA or DIPEA to the reaction mixture.[17]

  • Stir the reaction at room temperature for 12-24 hours.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]

  • Upon completion, the reaction mixture can be purified by washing with aqueous solutions to remove excess reagents and byproducts.[19]

  • The organic layer is then dried, filtered, and concentrated to yield the Benzyl-PEG36-NHS ester.[19]

Protocol 2: Site-Specific Conjugation of a Maleimide-PEG Linker to a Thiol-Containing Protein

Objective: To conjugate a Maleimide-PEG linker to a protein via a specific cysteine residue.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Maleimide-PEG linker

  • Reducing agent (e.g., TCEP), if disulfide bond reduction is needed[8]

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)[12]

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)[8][21]

  • Purification column (e.g., size-exclusion chromatography)[21]

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by adding a 10-100 fold molar excess of TCEP and incubating at room temperature for 20-30 minutes.[18] The reducing agent must then be removed, for example, by using a desalting column.

  • Conjugation Reaction: Dissolve the Maleimide-PEG linker in the conjugation buffer (or a compatible organic solvent like DMSO, keeping the final concentration low).[12]

  • Add the Maleimide-PEG solution to the protein solution. A 10-20 fold molar excess of the linker is typically used.[12][20]

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[8][12]

  • (Optional) Quenching: To stop the reaction, add a small molar excess of a quenching reagent like N-acetylcysteine to consume any unreacted maleimide groups.[8]

  • Purification: Purify the conjugate from excess linker and other reagents using size-exclusion chromatography or dialysis.[21]

  • Characterization: Analyze the final conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the conjugation.[21]

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the experimental workflows for utilizing Benzyl-PEG36-alcohol and Maleimide-PEG linkers.

G cluster_benzyl Workflow for Benzyl-PEG36-alcohol Activation A Benzyl-PEG36-alcohol B Add DSC and TEA in Anhydrous DCM A->B C Stir at Room Temperature (12-24h) B->C D Purification C->D E Activated Benzyl-PEG36-NHS Ester D->E

Workflow for Benzyl-PEG36-alcohol activation.

G cluster_maleimide Workflow for Maleimide-PEG Conjugation F Thiol-Containing Protein G Add Maleimide-PEG Linker in Buffer (pH 6.5-7.5) F->G H Incubate (1-4h at RT or overnight at 4°C) G->H I (Optional) Quench Reaction H->I J Purification (e.g., SEC) I->J K Purified Bioconjugate J->K

Experimental workflow for Maleimide-PEG conjugation.

G cluster_decision Linker Selection Logic Start Start: Bioconjugation Project Decision1 Need for Site-Specific Thiol Conjugation? Start->Decision1 Decision2 Multi-step Synthesis with Harsh Conditions? Decision1->Decision2 No Maleimide Use Maleimide-PEG Linker Decision1->Maleimide Yes Benzyl Use Benzyl-PEG36-alcohol (and activate) Decision2->Benzyl Yes End Proceed to Conjugation Decision2->End No (Consider other linkers) Maleimide->End Benzyl->End

A simplified decision-making flowchart for linker selection.

Conclusion

The choice between Benzyl-PEG36-alcohol and Maleimide-PEG linkers is fundamentally driven by the specific requirements of the bioconjugation strategy.[3] Maleimide-PEG linkers offer a straightforward and efficient method for site-specific conjugation to cysteine residues, making them a popular choice for creating homogeneous bioconjugates like ADCs.[3][11] However, the potential for the resulting thioether bond to undergo retro-Michael addition warrants consideration, especially for applications requiring long-term stability in a reducing environment.[14][15]

Benzyl-PEG36-alcohol, in contrast, serves as a highly stable and versatile intermediate.[3] Its protected nature allows for its incorporation into complex, multi-step syntheses where the linker must withstand harsh chemical conditions.[16] The subsequent deprotection and activation of the terminal hydroxyl group provide the flexibility to introduce a wide array of reactive functionalities, enabling the formation of highly stable chemical linkages.[3] This multi-step approach, while more complex, offers greater control over the final conjugate's chemical properties and stability.[3] A thorough understanding of the reactivity, stability, and synthetic accessibility of these linker technologies is paramount for designing and producing safe and effective bioconjugates.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at the forefront of novel therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC's architecture consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of how PEG linker length impacts the activity and stability of PROTACs, supported by experimental data.

The linker is not merely a spacer but a critical determinant of a PROTAC's success.[3][4] Its length directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][6] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][5]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[1][7] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data is representative and compiled from studies on TBK1-targeting PROTACs.[8]

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
This data is based on a study developing ERα-targeting PROTACs.[8][]

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker TypeLinker Length (PEG units)Degradation Efficacy
PEG< 4Impaired
PEG4 - 5Potent
Data from a study on BTK-targeting PROTACs.[8]

These data underscore the critical importance of optimizing the linker length for each specific PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible.[8]

Impact on Stability and Pharmacokinetics

The length of the PEG linker also significantly influences the physicochemical properties and pharmacokinetic profile of a PROTAC.

  • Solubility: The hydrophilic nature of PEG linkers generally enhances the aqueous solubility of PROTACs, which can otherwise suffer from poor solubility due to their high molecular weight and lipophilicity.[10][11]

  • Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area. This phenomenon is sometimes referred to as the "chameleon effect".[10] However, excessively long PEG linkers can increase the topological polar surface area (TPSA), leading to reduced permeability.[10]

  • Metabolic Stability: The ether linkages within a PEG chain can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] This can result in rapid clearance and a short in vivo half-life. Strategies to improve metabolic stability include incorporating more rigid moieties into the linker to shield against enzymatic degradation.[10]

Visualizing Key Concepts

To further illustrate the principles discussed, the following diagrams depict the PROTAC mechanism of action and a general experimental workflow.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled PROTAC Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation Degradation->POI Recycled Components Experimental_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & Cell-Based Evaluation cluster_Optimization Lead Optimization Design Design PROTACs with Varying PEG Linker Lengths Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Western Blot for Protein Degradation (DC50 & Dmax) Synthesis->Degradation_Assay Binding_Assay Binding Affinity (SPR, ITC, FP) Synthesis->Binding_Assay Stability_Assay Metabolic Stability (Microsomes, Hepatocytes) Synthesis->Stability_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Synthesis->Permeability_Assay SAR Structure-Activity Relationship (SAR) Analysis Degradation_Assay->SAR Binding_Assay->SAR Stability_Assay->SAR Permeability_Assay->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG9-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Benzyl-PEG9-alcohol is a critical aspect of laboratory safety and environmental responsibility. Due to the presence of the benzyl (B1604629) alcohol moiety, this compound and its associated waste must be managed as hazardous chemical waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and prevent environmental contamination.

Key Safety and Disposal Information

Proper handling and disposal of this compound are dictated by the hazardous properties of its benzyl alcohol component. The following table summarizes crucial safety and disposal parameters.

ParameterInformationCitations
Primary Disposal Route Must be disposed of through a licensed professional waste disposal service or an approved waste disposal plant.[1][2]
Environmental Precautions Prevent the substance from entering drains, sewers, surface water, or groundwater. It should not be released into the environment.[1][2][3]
Spill Containment Absorb spills with an inert, non-combustible material such as sand, earth, or vermiculite.[2][4]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[4][5][6][7]
Incompatible Materials Avoid contact with strong oxidizing agents.[3]
Primary Hazards Harmful if swallowed or inhaled. Causes serious eye irritation and may cause an allergic skin reaction. It is also a combustible liquid.[4][5][6]

Step-by-Step Disposal Protocol

A systematic approach is necessary for the safe handling and disposal of this compound waste. The following workflow details the procedural steps from waste generation to final disposal.

  • Waste Stream Evaluation :

    • Objective : To determine if the this compound waste is mixed with other hazardous substances.

    • Procedure : Identify all chemical components within the waste stream. Consult the Safety Data Sheet (SDS) for each component to understand their specific hazards and disposal requirements. Even if mixed only with non-hazardous materials, the waste must be treated as hazardous due to the benzyl alcohol component.[2]

  • Segregation and Collection :

    • Objective : To prevent reactions with incompatible materials and to ensure proper waste categorization.

    • Procedure : Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix this waste with other waste streams unless compatibility has been confirmed. The container should be made of a material compatible with the chemical.

  • Waste Storage :

    • Objective : To safely store the hazardous waste prior to its disposal.

    • Procedure : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][4] The storage area should be away from heat sources, open flames, and incompatible materials.[1][4] Ensure the storage area has secondary containment to manage potential leaks.

  • Professional Disposal :

    • Objective : To ensure the final disposal is conducted in a compliant and environmentally sound manner.

    • Procedure : Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[1] Provide the disposal service with a complete characterization of the waste, including the SDS for all components. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal workflow for this compound waste.

References

Personal protective equipment for handling Benzyl-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Benzyl-PEG9-alcohol. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, establishing a foundation of trust and value in safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a derivative of benzyl (B1604629) alcohol and polyethylene (B3416737) glycol, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is determined by the potential hazards of its components. Benzyl alcohol is harmful if swallowed or inhaled, causes serious eye irritation, and may cause an allergic skin reaction.[1][2][3][4] High molecular weight PEGs are generally of low toxicity but can cause mild skin and eye irritation.[5]

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.[1][6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or an allergic reaction.[1][6][8] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
Skin and Body Protection Laboratory coat. Additional protective clothing as needed (e.g., apron, sleevelets).To protect skin from accidental contact.[1][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5][7] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator should be used.[9]To prevent inhalation of harmful vapors or aerosols.[1][2][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[5]

  • Keep the container tightly closed when not in use.[5][7]

2. Preparation and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][7][10]

  • Before use, review the Safety Data Sheet (SDS) for benzyl alcohol.[11]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Avoid generating aerosols or mists.[7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][2][3][4]

  • Wash hands thoroughly after handling.[1][2][3][5][7]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.[9]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][3][8]

  • Collect the absorbed material into a suitable container for disposal.[1][8]

  • Ventilate the area and clean the spill site once the material has been removed.[7]

  • Prevent the spill from entering drains or waterways.[1][5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, regional, and national regulations.[1][3][12] Do not dispose of it down the drain. Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Workflow for Handling this compound

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Personal Protective Equipment (PPE) store->ppe prepare Work in Ventilated Area/Fume Hood ppe->prepare handle Handle Chemical prepare->handle spill Spill Occurs handle->spill collect_waste Collect Waste in Labeled Container handle->collect_waste contain Contain Spill spill->contain collect_spill Collect Absorbed Material contain->collect_spill clean Clean Spill Area collect_spill->clean clean->collect_waste dispose Dispose via Licensed Service collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.